NH-bis(PEG4-Boc)
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61N3O12/c1-29(2,3)44-27(34)32-9-13-38-17-21-42-25-23-40-19-15-36-11-7-31-8-12-37-16-20-41-24-26-43-22-18-39-14-10-33-28(35)45-30(4,5)6/h31H,7-26H2,1-6H3,(H,32,34)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRXRYVNQACVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Bifunctional Architecture of NH-bis(PEG4-Boc): A Technical Primer for Advanced Drug Development
For Immediate Release
Shanghai, China – November 26, 2025 – In the rapidly evolving landscape of targeted protein degradation, the rational design of linker molecules is paramount to the efficacy of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the structure and properties of NH-bis(PEG4-Boc), a key building block in the synthesis of advanced PROTACs. This document is intended for researchers, chemists, and drug development professionals engaged in the field of targeted therapeutics.
Executive Summary
NH-bis(PEG4-Boc), with the CAS Number 2182601-75-6, is a heterobifunctional linker characterized by a central secondary amine connecting two identical polyethylene glycol (PEG) chains of four repeating units (PEG4), each terminated with a tert-butyloxycarbonyl (Boc) protecting group.[1][2] Its symmetrical, flexible, and hydrophilic nature makes it an attractive component in the design of PROTACs, influencing their solubility, cell permeability, and the spatial orientation of the warhead and E3 ligase ligand.
Molecular Structure and Properties
The fundamental architecture of NH-bis(PEG4-Boc) is defined by its constituent parts: a central secondary amine, two PEG4 chains, and two terminal Boc protecting groups. The systematic name for this compound is 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 1,33-bis(1,1-dimethylethyl) ester.[1]
Structural Diagram
The two-dimensional chemical structure of NH-bis(PEG4-Boc) is depicted below. This structure is generated from its SMILES representation: O=C(OC(C)(C)C)NCCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(OC(C)(C)C)=O.[2]
Caption: 2D structure of NH-bis(PEG4-Boc).
Physicochemical Properties
A summary of the key physicochemical properties of NH-bis(PEG4-Boc) is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2182601-75-6 | [1] |
| Molecular Formula | C₃₀H₆₁N₃O₁₂ | |
| Molecular Weight | 655.82 g/mol | |
| Purity | ≥97% | |
| Appearance | (Not specified) | |
| Solubility | (Not specified) |
Synthesis and Functionalization
While specific, detailed experimental protocols for the synthesis of NH-bis(PEG4-Boc) are proprietary and not publicly available, the general synthetic strategy involves the dialkylation of ammonia or a primary amine with a Boc-protected amino-PEG4-electrophile. The Boc protecting groups are stable under a wide range of conditions but can be readily removed under acidic conditions to liberate the terminal primary amines.
General Deprotection Protocol
The removal of the Boc protecting groups is a critical step in the utilization of NH-bis(PEG4-Boc) for PROTAC synthesis. A typical deprotection procedure is outlined below.
Materials:
-
NH-bis(PEG4-Boc)
-
Dichloromethane (DCM) or Dioxane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Dioxane
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve NH-bis(PEG4-Boc) in an appropriate solvent such as DCM or dioxane under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the acidic reagent (e.g., TFA or a solution of HCl in dioxane) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a suitable base for subsequent conjugation reactions.
Applications in PROTAC Development
NH-bis(PEG4-Boc) serves as a versatile linker in the construction of PROTACs. The central secondary amine provides a point of attachment for a ligand targeting a protein of interest, while the two terminal amines (after deprotection) can be conjugated to a ligand for an E3 ubiquitin ligase.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the logical workflow for the synthesis of a PROTAC utilizing the NH-bis(PEG4-Boc) linker.
Caption: PROTAC synthesis workflow.
Conclusion
NH-bis(PEG4-Boc) is a well-defined, high-purity chemical entity that offers significant advantages in the construction of PROTACs and other heterobifunctional molecules. Its symmetrical design, coupled with the hydrophilic PEG chains, can impart favorable pharmacokinetic properties to the final conjugate. The Boc-protected amines allow for controlled, sequential conjugation, making it a valuable tool for the development of next-generation targeted protein degraders. Further research into the impact of this linker's length and flexibility on ternary complex formation and degradation efficacy will continue to inform the design of more potent and selective therapeutics.
References
An In-Depth Technical Guide to the Mechanism of Action of Boc Protection in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the tert-butyloxycarbonyl (Boc) protection of amine-terminated polyethylene glycol (PEG) linkers. This guide is intended for professionals in the fields of drug development, bioconjugation, and medicinal chemistry who utilize PEG linkers in their research and development endeavors.
Introduction: The Role of Boc Protection in PEG Linker Chemistry
Polyethylene glycol (PEG) linkers are indispensable tools in drug delivery and bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The functionalization of these linkers often requires precise control over reactive groups, particularly primary amines. The tert-butyloxycarbonyl (Boc) group serves as a robust and versatile protecting group for these amines, preventing unwanted side reactions during multi-step synthetic processes. Its widespread use stems from its stability in a variety of reaction conditions and its facile removal under mild acidic conditions, ensuring the integrity of the PEG linker and any attached moieties.[1][2]
Mechanism of Action: Boc Protection of Amine-Terminated PEG Linkers
The protection of an amine-terminated PEG linker with a Boc group is typically achieved through a nucleophilic acyl substitution reaction using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine of the PEG linker acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group.
-
Byproduct Formation: The unstable tert-butyl carbonate anion subsequently decomposes into the stable and volatile byproducts, carbon dioxide (CO₂) gas and tert-butoxide. The evolution of CO₂ helps to drive the reaction to completion.
-
Proton Transfer: In the absence of an external base, the tert-butoxide can act as a base to deprotonate the now-protonated amine, forming tert-butanol. If a base like triethylamine (TEA) is used, it will deprotonate the amine, and the tert-butoxide will be protonated during aqueous workup.
The overall reaction is generally clean and high-yielding.
Quantitative Data: Boc Protection of Amine-PEG Linkers
The efficiency of Boc protection is generally high, with yields often exceeding 90%. Reaction times can vary depending on the specific conditions and the molecular weight of the PEG linker. While comprehensive kinetic data for a wide range of PEG molecular weights is not extensively tabulated in the literature, the following table summarizes typical reaction parameters. Steric hindrance from a longer PEG chain can potentially slow the reaction, necessitating longer reaction times or slightly elevated temperatures.
| Parameter | Condition | Typical Value/Range | Notes |
| Reagent | Boc Anhydride ((Boc)₂O) | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Acetonitrile | - | Choice depends on the solubility of the PEG linker. |
| Base (optional) | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Bicarbonate | 1.2 - 2.0 equivalents | Often used to neutralize the acid byproduct and accelerate the reaction. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | - | Starting at 0 °C can help control exothermic reactions. |
| Reaction Time | 1 - 12 hours | - | Longer times may be needed for high molecular weight PEGs due to steric hindrance. |
| Typical Yield | > 90% | - | Generally a high-yielding reaction. |
Experimental Protocol: Boc Protection of an Amine-Terminated PEG Linker
This protocol provides a general method for the Boc protection of an amine-terminated PEG linker.
Materials:
-
Amine-terminated PEG linker (e.g., NH₂-PEG-OH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the amine-terminated PEG linker (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Base Addition (Optional): If using a base, add TEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Boc Anhydride Addition: Slowly add a solution of (Boc)₂O (1.1 equivalents) in DCM to the stirring PEG solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the Boc-protected PEG linker. Further purification can be performed by column chromatography if necessary.
Mechanism of Action: Boc Deprotection of PEG Linkers
The removal of the Boc protecting group is an acid-catalyzed hydrolysis reaction. The most commonly used reagent is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).
The mechanism proceeds as follows:
-
Protonation: The acidic proton from TFA protonates the carbonyl oxygen of the Boc group, making it more electrophilic.
-
Formation of a tert-Butyl Cation: The protonated carbamate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas.
-
Formation of the Free Amine: The final product is the deprotected primary amine, which exists as its TFA salt.
A critical consideration during Boc deprotection is the generation of the reactive tert-butyl cation. This electrophile can potentially alkylate nucleophilic side chains of other molecules present, leading to unwanted byproducts. To mitigate this, scavengers such as triisopropylsilane (TIS) are often added to the reaction mixture to trap the tert-butyl cation.
Quantitative Data: Boc Deprotection of PEG Linkers
The deprotection of Boc-protected PEG linkers is generally efficient, but the reaction kinetics can be influenced by the molecular weight of the PEG chain. Longer PEG chains can cause steric hindrance, potentially slowing down the rate of deprotection.[3]
| Parameter | Condition | Typical Value/Range | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | 20-50% (v/v) in DCM | Higher concentrations can be used, but may increase side reactions. |
| 4M HCl in Dioxane | - | An alternative strong acid condition. | |
| Solvent | Dichloromethane (DCM) | - | A common solvent that provides good solubility. |
| Scavenger (optional) | Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Recommended to prevent side reactions from the tert-butyl cation. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | - | The reaction is often initiated at 0 °C and then allowed to warm to room temperature. |
| Reaction Time | 30 minutes - 2 hours | - | May require longer times for high molecular weight PEGs.[3] |
| Typical Yield | > 95% | - | Generally a very high-yielding and clean reaction. |
Experimental Protocol: Boc Deprotection of a PEG Linker
This protocol outlines a standard procedure for the removal of a Boc protecting group from a PEG linker using TFA.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If using a scavenger, add TIS (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Conclusion
The Boc protecting group is a cornerstone of modern bioconjugation and drug development, offering a reliable method for the temporary masking of primary amines in PEG linkers. The protection reaction with Boc anhydride is typically high-yielding, while the acid-catalyzed deprotection is efficient and clean, particularly with the use of scavengers. Understanding the underlying mechanisms, reaction kinetics, and potential side reactions is crucial for the successful implementation of Boc protection strategies in the synthesis of complex PEGylated molecules. This guide provides the foundational knowledge and practical protocols to aid researchers in the effective application of this indispensable chemical tool.
References
Solubility Profile of NH-bis(PEG4-Boc): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of NH-bis(PEG4-Boc), a bifunctional polyethylene glycol (PEG) linker. Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. This document outlines the available solubility data, provides detailed experimental protocols for solubility determination, and presents logical workflows for assessing solvent compatibility.
Introduction to NH-bis(PEG4-Boc) and its Solubility
NH-bis(PEG4-Boc) is a chemical linker featuring a central amine group extended by two tetra-polyethylene glycol arms, each terminated with a tert-butyloxycarbonyl (Boc) protected amine. The PEGylated nature of the molecule generally confers hydrophilicity, enhancing solubility in aqueous media and a range of organic solvents. The Boc protecting groups provide a lipophilic character, influencing its solubility in less polar environments. The overall solubility is a balance of these opposing characteristics.
Precise, quantitative solubility data for NH-bis(PEG4-Boc) is not widely available in published literature. However, based on information from chemical suppliers and data for structurally analogous compounds, a qualitative and semi-quantitative solubility profile can be established.
Solubility Data
The following table summarizes the known solubility of NH-bis(PEG4-Boc) and its close structural analogs in common laboratory solvents. It is important to note that much of the available data is qualitative.
| Compound Name | Solvent/System | Solubility | Data Type | Source |
| NH-bis(PEG4-Boc) | Not Specified | Soluble | Qualitative | General understanding from supplier information. |
| N-Boc-N-bis(PEG4-acid) | Water | Soluble | Qualitative | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative | [1][2] | |
| Dichloromethane (DCM) | Soluble | Qualitative | [1] | |
| Dimethylformamide (DMF) | Soluble | Qualitative | ||
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Quantitative | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Semi-quantitative | ||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Semi-quantitative | ||
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Semi-quantitative | ||
| N-(Amine-PEG4)-N-bis(PEG4-N-Boc) | Water | Soluble | Qualitative | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative | ||
| Dichloromethane (DCM) | Soluble | Qualitative | ||
| Dimethylformamide (DMF) | Soluble | Qualitative | ||
| N-(N-Boc-PEG4)-N-bis(PEG4-amine) | Water | Soluble | Qualitative | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative | ||
| Dichloromethane (DCM) | Soluble | Qualitative | ||
| Dimethylformamide (DMF) | Soluble | Qualitative |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following generalized protocols can be adapted for NH-bis(PEG4-Boc).
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
NH-bis(PEG4-Boc)
-
Selected solvents (e.g., Water, DMSO, DCM, DMF, Ethanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of NH-bis(PEG4-Boc) to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of NH-bis(PEG4-Boc) in the diluted filtrate using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Kinetic Solubility Determination (High-Throughput Screening)
This method provides a rapid assessment of solubility and is suitable for screening multiple solvents.
Materials:
-
NH-bis(PEG4-Boc) stock solution in a highly soluble solvent (e.g., DMSO).
-
Aqueous and organic solvents of interest.
-
96-well microplates.
-
Automated liquid handler (optional).
-
Plate reader capable of nephelometry or light scattering detection.
Procedure:
-
Prepare a high-concentration stock solution of NH-bis(PEG4-Boc) in DMSO.
-
In a 96-well plate, add the solvents to be tested.
-
Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the solvents to create a dilution series.
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in signal is observed indicates the kinetic solubility limit.
Visualizations
Logical Diagram of Solubility Characteristics
The following diagram illustrates the expected solubility of PEGylated and Boc-protected amines in different classes of solvents.
Caption: Solubility Influences of Functional Groups.
Experimental Workflow for Thermodynamic Solubility
This diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: Thermodynamic Solubility Workflow.
References
The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapeutics has revolutionized the landscape of drug discovery, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) emerging as two of the most promising modalities. At the heart of these complex molecules lies a critical component that dictates their efficacy, safety, and pharmacokinetic profile: the linker. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties. This technical guide provides a comprehensive exploration of the role of PEG linkers in the development of PROTACs and ADCs, offering insights into their synthesis, impact on biological activity, and the experimental protocols used for their evaluation.
The Function of Linkers in PROTACs and ADCs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly facilitates the ubiquitination and subsequent proteasomal degradation of the POI.
ADCs, on the other hand, consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a linker that connects the antibody to the payload. This design allows for the targeted delivery of the cytotoxic agent to cancer cells, minimizing systemic toxicity.
In both platforms, the linker is not merely a passive spacer but an active contributor to the overall performance of the therapeutic agent.[1] The length, flexibility, hydrophilicity, and chemical composition of the linker are critical parameters that influence ternary complex formation in PROTACs, drug-to-antibody ratio (DAR) and payload release in ADCs, and the solubility, stability, and pharmacokinetic properties of both.[1][2]
Polyethylene Glycol (PEG) Linkers: A Versatile Tool
PEG is a polymer of repeating ethylene glycol units, and its incorporation into PROTAC and ADC linkers offers several distinct advantages:
-
Enhanced Hydrophilicity and Solubility: Many potent warheads and payloads are hydrophobic, which can lead to poor solubility, aggregation, and rapid clearance.[3][4] PEG linkers, being highly hydrophilic, can significantly improve the aqueous solubility of the entire molecule, enhancing its bioavailability and formulation properties.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which reduces renal clearance and extends their plasma half-life. This prolonged circulation time can lead to increased tumor accumulation for ADCs and sustained target engagement for PROTACs.
-
Reduced Immunogenicity: The flexible and hydrophilic nature of PEG chains can create a "shielding" effect, masking the therapeutic molecule from the immune system and potentially reducing its immunogenicity.
-
Tunable Properties: The length of the PEG chain can be precisely controlled, allowing for the fine-tuning of the distance and orientation between the two ends of the PROTAC or the antibody and payload in an ADC. This optimization is crucial for achieving optimal biological activity.
Impact of PEG Linkers on PROTAC Performance
The linker in a PROTAC plays a pivotal role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target degradation. The length and flexibility of the PEG linker directly impact the efficiency of this process.
Quantitative Data on PEGylated PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the impact of PEG linker length on the performance of various PROTACs.
| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG3 | - | 55 | 85 | |
| BRD4 | VHL | PEG4 | - | 20 | 95 | |
| BRD4 | VHL | PEG5 | - | 15 | >98 | |
| BRD4 | VHL | PEG6 | - | 30 | 92 | |
| TBK1 | VHL | Alkyl/Ether | < 12 | Inactive | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| RIPK2 | VHL | PEG | - | Potent | >90 |
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy.
| PROTAC | Target | Linker Type | Half-life (t1/2) | Bioavailability (%) | Reference |
| B1 | ALK | Non-PEGylated | - | - | |
| B1-PEG | ALK | PEGylated | Enhanced | 84.8 |
Table 2: Pharmacokinetic Parameters of PEGylated PROTACs.
Impact of PEG Linkers on ADC Performance
In ADC development, the linker chemistry is critical for ensuring the stability of the conjugate in circulation and facilitating the efficient release of the payload at the target site. PEG linkers contribute significantly to improving the therapeutic index of ADCs.
Quantitative Data on PEGylated ADC Performance
The in vitro efficacy of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. The pharmacokinetic profile is also a key determinant of in vivo efficacy.
| Antibody-Payload | Cell Line | Linker | IC50 (nM) | Reference |
| Anti-CD30-MMAE | Karpas-299 | No PEG | ~10 | |
| Anti-CD30-MMAE | Karpas-299 | PEG2 | ~10 | |
| Anti-CD30-MMAE | Karpas-299 | PEG4 | ~10 | |
| Anti-CD30-MMAE | Karpas-299 | PEG8 | ~10 | |
| Anti-CD30-MMAE | Karpas-299 | PEG12 | ~10 | |
| Anti-CD30-MMAE | Karpas-299 | PEG24 | ~10 | |
| Affibody-MMAE | HER2-positive | No PEG | - | |
| Affibody-MMAE | HER2-positive | 4 kDa PEG | 4.5-fold reduction | |
| Affibody-MMAE | HER2-positive | 10 kDa PEG | 22-fold reduction |
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs.
| ADC Construct | Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Reference |
| Trastuzumab-DM1 | Linear (L-PEG24) | High | |
| Trastuzumab-DM1 | Pendant (P-(PEG12)2) | Low |
Table 4: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance.
Experimental Protocols
PROTAC Evaluation
This protocol is used to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment:
-
Seed target cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Develop the blot using an ECL substrate and quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
ADC Evaluation
This protocol is used to determine the IC50 of an ADC.
-
Cell Seeding:
-
Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to attach overnight.
-
-
ADC Treatment:
-
Treat the cells with serial dilutions of the ADC and an isotype control antibody.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., SDS-HCl).
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This protocol evaluates the anti-tumor efficacy of an ADC in a mouse model.
-
Tumor Implantation:
-
Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC, vehicle control, and isotype control ADC to the respective groups via an appropriate route (e.g., intravenously).
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights regularly.
-
The study endpoint is typically when tumors in the control group reach a predetermined size.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
-
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action and Experimental Workflow
ADC Mechanism of Action and Development Workflow
Key Signaling Pathways
PROTACs and ADCs can modulate critical signaling pathways involved in cancer cell proliferation, survival, and differentiation.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer. PROTACs targeting components of this pathway, or upstream regulators, can effectively inhibit its activity.
The ERK/MAPK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. ADCs targeting receptors that activate this pathway can deliver cytotoxic payloads to inhibit downstream signaling.
Conclusion
PEG linkers are indispensable tools in the development of both PROTACs and ADCs. Their ability to enhance solubility, improve pharmacokinetic profiles, and provide a tunable scaffold for optimizing molecular architecture has been instrumental in advancing these therapeutic modalities. The choice of PEG linker length and composition is a critical design parameter that must be carefully optimized for each specific PROTAC or ADC candidate. A thorough understanding of the interplay between the linker and the other components of these complex molecules, guided by robust experimental evaluation, is essential for the successful development of the next generation of targeted therapies.
References
The Strategic Advantage of Branched PEG Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The architecture of linkers in bioconjugates is a critical determinant of their therapeutic efficacy. While linear polyethylene glycol (PEG) linkers have been a mainstay, branched PEG linkers are emerging as a superior alternative, offering a multitude of advantages that directly translate to improved drug performance. This in-depth technical guide explores the core principles of branched PEG linkers, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts to empower researchers in the rational design of next-generation bioconjugates.
Core Advantages of Branched PEG Linkers
Branched PEG linkers, characterized by multiple PEG arms extending from a central core, confer significant improvements to the physicochemical and pharmacokinetic profiles of bioconjugates compared to their linear counterparts.[1] These advantages are pivotal in the development of advanced therapeutics, including antibody-drug conjugates (ADCs).
A primary benefit is the enhanced water solubility of the conjugated molecule. Many potent therapeutic agents are hydrophobic, limiting their bioavailability. The hydrophilic nature of the branched PEG structure effectively masks this hydrophobicity, improving both solubility and the stability of the formulation.
Furthermore, the three-dimensional structure of branched PEGs provides a superior shielding effect . This "stealth" property reduces recognition by the immune system and proteolytic enzymes, leading to several key advantages:
-
Reduced Immunogenicity : Studies have shown that branched PEG-modified nanocarriers induce noticeably lower levels of anti-PEG IgM compared to their linear counterparts, which can help avoid the accelerated blood clearance (ABC) phenomenon upon repeated injections.
-
Increased Stability : The steric hindrance provided by the branched structure offers enhanced protection to the conjugated protein or drug from degradation, leading to greater stability in vivo.
-
Prolonged Circulation Half-Life : By evading clearance mechanisms, bioconjugates with branched PEG linkers exhibit a significantly longer circulation time in the bloodstream.[1]
Impact on Drug-to-Antibody Ratio (DAR)
In the context of ADCs, achieving a high drug-to-antibody ratio (DAR) without compromising the antibody's properties is a significant challenge. Branched PEG linkers offer a distinct advantage by enabling the attachment of a higher concentration of the cytotoxic payload.[1] This is because a single conjugation point on the antibody can serve as an anchor for a branched linker carrying multiple drug molecules. This "multiloading" capability allows for the delivery of a higher concentration of the therapeutic agent to the target cell, which can enhance the potency of the ADC by 10 to 100-fold in vivo.[1] This is particularly beneficial for less potent toxins that would otherwise require higher conjugation ratios, potentially leading to aggregation and loss of antibody affinity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative advantages of branched PEG linkers based on available research.
Table 1: Comparison of Hydrodynamic Radii (Rh) for Linear vs. Branched PEGs
| PEG Molecular Weight (kDa) | Polymer Structure | Hydrodynamic Radius (Rh) (nm) | Reference |
| 20 | Linear | 7.36 ± 0.199 | |
| 20 | 4-arm Branched | 6.827 ± 0.088 | |
| 40 | Linear | 9.580 ± 0.354 | |
| 40 | 4-arm Branched | 9.251 ± 0.398 |
Note: For the same molecular weight, branched PEGs can exhibit a smaller hydrodynamic radius, which can influence their pharmacokinetic properties.
Table 2: Influence of Linker Architecture on Drug-to-Antibody Ratio (DAR) and Efficacy
| Linker Type | Achievable DAR | Impact on In Vivo Potency | Key Advantage of Branched PEG |
| Linear PEG Linker | Lower potential for high DAR without aggregation | Standard | Enables higher DAR with improved solubility and stability |
| Branched PEG Linker | Higher | Can be enhanced 10 to 100-fold | Increased therapeutic payload per antibody |
Experimental Protocols
Protocol 1: Synthesis of a Lysine-Core Branched PEG Linker
This protocol outlines a general method for synthesizing a branched PEG with a lysine core.
Materials:
-
L-lysine ethyl ester hydrochloride
-
Carboxymethylated monomethoxy polyethylene glycol (mPEG-COOH)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Diethyl ether, cold
-
Ethanol
-
Bio-Gel P-100 or similar size-exclusion chromatography media
Procedure:
-
Preparation of Branched PEG:
-
Dissolve lysine ethyl ester hydrochloride and mPEG-COOH (molecular weight of choice, e.g., 10 kDa) in anhydrous DCM in a molar ratio of 1:2.
-
Add excess TEA, DCC, and NHS to the solution.
-
Allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the white powdery product.
-
-
Purification:
-
Dissolve the crude product in water (e.g., 0.2 g in 1 mL).
-
Purify the branched PEG using size-exclusion chromatography (e.g., Bio-Gel P-100).
-
Collect the fractions corresponding to the branched PEG product.
-
Concentrate the pooled fractions, extract with DCM, and precipitate with diethyl ether.
-
Crystallize the purified product from ethanol.
-
-
Characterization:
-
Confirm the structure and molecular weight of the final product using MALDI-TOF mass spectrometry and 1H NMR.
-
Protocol 2: General Procedure for Antibody Conjugation with a Branched PEG-Maleimide Linker
This protocol describes the conjugation of a branched PEG-maleimide to a thiolated antibody.
Materials:
-
Thiolated monoclonal antibody (mAb)
-
Branched PEG-Maleimide
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5, thiol-free)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
If the antibody does not have free thiols, reduce a portion of the interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Follow established protocols for controlled reduction.
-
Buffer exchange the thiolated antibody into the conjugation buffer.
-
-
PEG Linker Preparation:
-
Prepare a stock solution of the branched PEG-maleimide in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the PEG-maleimide stock solution to the thiolated antibody solution. A 10- to 20-fold molar excess of the PEG-maleimide is typically recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the resulting antibody-PEG conjugate using size-exclusion chromatography to remove excess PEG linker and any aggregates.
-
-
Characterization:
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and stability.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
Materials and Equipment:
-
Purified ADC sample
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column (e.g., reversed-phase or size-exclusion)
-
Data analysis software for deconvolution of mass spectra
Procedure:
-
Sample Preparation:
-
The ADC sample may require deglycosylation and/or reduction of interchain disulfide bonds prior to analysis to simplify the mass spectrum.
-
-
LC-MS Analysis:
-
Inject the prepared ADC sample into the LC-MS system.
-
Separate the different ADC species based on their physicochemical properties.
-
Acquire the mass spectra of the eluting species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
-
Identify the peaks corresponding to the unconjugated antibody and the antibody conjugated with different numbers of drug-linker molecules.
-
Calculate the weighted average DAR by considering the relative abundance of each species.
-
Protocol 4: Assessment of Protein Stability and Aggregation by Size-Exclusion Chromatography (SEC)
Materials and Equipment:
-
PEGylated protein sample
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a UV detector
-
SEC column appropriate for the size of the protein and its conjugates
-
Mobile phase (e.g., 50 mM sodium phosphate, 100 mM sodium chloride, pH 7.5)
Procedure:
-
Sample Preparation:
-
Prepare the PEGylated protein sample at a known concentration in the mobile phase.
-
-
SEC Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram. The main peak corresponds to the monomeric form of the PEGylated protein, while earlier eluting peaks represent soluble aggregates.
-
Calculate the percentage of monomer and aggregates to assess the stability of the sample.
-
For forced degradation studies, incubate the protein under stress conditions (e.g., elevated temperature) for various time points and analyze by SEC to monitor the formation of aggregates over time.
-
Mandatory Visualizations
Caption: HER2 signaling pathway targeted by a Trastuzumab ADC.
Caption: Workflow for ADC synthesis and characterization.
Caption: Workflow for in vitro ADC cytotoxicity assay.
Conclusion
The adoption of branched PEG linkers in bioconjugation represents a significant step forward in drug development. Their unique architecture provides a powerful toolkit to overcome many of the challenges associated with delivering sensitive and complex therapeutic molecules. From enhancing solubility and stability to increasing payload capacity and improving pharmacokinetics, branched PEGs offer a clear advantage over their linear counterparts. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary knowledge to effectively harness the potential of branched PEG linkers in their pursuit of novel and more effective biotherapeutics.
References
A Technical Guide to NH-bis(PEG4-Boc): Commercial Availability and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NH-bis(PEG4-Boc), a homobifunctional crosslinker crucial for the development of advanced biotherapeutics. We will delve into its commercial availability from various suppliers, its core applications in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide detailed experimental protocols for its use.
Introduction to NH-bis(PEG4-Boc)
NH-bis(PEG4-Boc) is a polyethylene glycol (PEG)-based linker molecule featuring two primary amine functional groups at each end of a tetraethylene glycol spacer. Both amine groups are protected by a tert-butyloxycarbonyl (Boc) group. This protective group strategy allows for controlled, sequential reactions, a critical feature in the multi-step synthesis of complex biomolecules like ADCs and PROTACs. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Commercial Availability and Suppliers
Several chemical suppliers offer NH-bis(PEG4-Boc) and related PEG linkers. The quality, purity, and available quantities can vary, so it is essential to consult the respective supplier's documentation for detailed specifications. Below is a summary of some of the key suppliers and their product specifications.
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |
| BroadPharm | NH-bis(PEG4-Boc) | 98% | 655.8 | Not specified | Part of their Boc-protected PEG linker portfolio.[1] |
| DC Chemicals Limited | NH-bis(PEG4-Boc) | 98.0% | Not specified | Not specified | Offered as an Amino PEG Linker. |
| MedchemExpress | NH-bis(PEG4-Boc) | Not specified | Not specified | Not specified | Marketed as a PEG-based PROTAC linker.[2] |
| RuiaoBio | NH-bis(PEG4-Boc) | Not specified | Not specified | 2182601-75-6 | Listed under their PEG-NH-PEG product category.[3] |
| AxisPharm | NH-bis(PEG4-Boc) | ≥95% | 655.83 | Not specified | Part of their homobifunctional PEG linkers for ADC development.[4] |
Core Applications: A Gateway to Advanced Bioconjugates
The primary utility of NH-bis(PEG4-Boc) lies in its role as a flexible linker in the construction of ADCs and PROTACs.[2]
-
Antibody-Drug Conjugates (ADCs): In ADC synthesis, PEG linkers like NH-bis(PEG4-Boc) serve to connect a potent cytotoxic drug to a monoclonal antibody. This targeted delivery system enhances the therapeutic window of the drug by directing it specifically to cancer cells, thereby minimizing off-target toxicity. The hydrophilic PEG chain can improve the solubility and stability of the ADC.
-
PROTACs: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. NH-bis(PEG4-Boc) can be used as the connecting linker between the target-binding ligand and the E3 ligase-binding ligand.
Experimental Protocols
The following sections provide a generalized experimental workflow for the use of NH-bis(PEG4-Boc) in the synthesis of an antibody-drug conjugate. This process typically involves the deprotection of the Boc groups followed by a two-step conjugation procedure.
Boc Deprotection of NH-bis(PEG4-Boc)
The removal of the Boc protecting group is necessary to expose the primary amine for subsequent conjugation reactions. Acid-catalyzed deprotection is the most common method.
Materials:
-
NH-bis(PEG4-Boc)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the NH-bis(PEG4-Boc) in DCM.
-
Add an excess of TFA to the solution (e.g., a 25% TFA/DCM solution) and stir at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected diamine linker.
Two-Step Antibody-Drug Conjugation
This protocol outlines the synthesis of a drug-linker conjugate and its subsequent attachment to an antibody.
Step 1: Synthesis of the Drug-Linker Conjugate
Materials:
-
Deprotected NH-bis(PEG4-amine) linker
-
Cytotoxic drug with a reactive functional group (e.g., a carboxylic acid)
-
Anhydrous Dimethylformamide (DMF)
-
Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Sulfo-NHS.
Procedure:
-
Dissolve the cytotoxic drug in anhydrous DMF.
-
Activate the carboxylic acid group of the drug by adding EDC and NHS (or Sulfo-NHS) and allowing the reaction to proceed at room temperature for approximately 1 hour to form an NHS-activated drug.
-
In a separate vessel, dissolve the deprotected NH-bis(PEG4-amine) linker (using a slight molar excess) in anhydrous DMF.
-
Add the solution of the deprotected linker to the activated drug solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by LC-MS. Once complete, purify the drug-linker conjugate using a suitable method such as reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
Step 2: Conjugation to the Antibody
Materials:
-
Purified drug-linker conjugate
-
Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
EDC and Sulfo-NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the antibody by buffer exchanging it into the Reaction Buffer at a concentration of 5-10 mg/mL.
-
Dissolve the drug-linker conjugate in DMSO.
-
In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in cold, dry DMSO.
-
Activate the remaining carboxylic acid group on the drug-linker conjugate by adding the EDC and Sulfo-NHS solutions. Incubate for 15-30 minutes at room temperature.
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically below 10% v/v) to maintain the integrity of the antibody.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Purify the resulting antibody-drug conjugate to remove unconjugated drug-linker and other reagents. This is commonly achieved using size-exclusion chromatography or affinity chromatography.
Visualizing the Workflow and Signaling Pathways
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate using NH-bis(PEG4-Boc).
References
An In-depth Technical Guide to the Storage and Stability of NH-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the optimal storage conditions and stability profile of NH-bis(PEG4-Boc), a bifunctional crosslinker critical in bioconjugation and drug delivery systems. Ensuring the chemical integrity of this reagent is paramount for reproducible and effective outcomes in research and development. This document outlines the principal degradation pathways, recommended storage protocols, and detailed analytical methods for stability assessment.
Chemical Structure and Properties
NH-bis(PEG4-Boc) is a symmetrical molecule featuring a central amine linked to two polyethylene glycol (PEG) chains, each with a terminal tert-butyloxycarbonyl (Boc) protecting group. The PEG4 spacers enhance hydrophilicity and provide flexibility, while the Boc groups offer acid-labile protection of the terminal amines.
Methodological & Application
Application Notes and Protocols for Boc Deprotection of NH-bis(PEG4-Boc) with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the development of PEGylated compounds for drug delivery and bioconjugation. Its removal is a critical step in revealing the primary amine for subsequent functionalization. Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection due to its strong acidity and volatility, which simplifies product isolation.[1][2] This document provides a detailed protocol for the deprotection of NH-bis(PEG4-Boc), a branched PEG linker, to yield the corresponding primary amine, NH2-bis(PEG4-amine), as its TFA salt.
The reaction proceeds via acid-catalyzed hydrolysis of the carbamate.[1] Protonation of the carbamate oxygen by TFA is followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to afford the primary amine.[2] Given the presence of two Boc groups on the nitrogen atom of NH-bis(PEG4-Boc), the reaction conditions are optimized to ensure complete deprotection.
Data Presentation
The following table summarizes the general quantitative data for the Boc deprotection of PEGylated amines using TFA. Please note that specific yields for NH-bis(PEG4-Boc) may vary depending on the scale of the reaction and the purity of the starting material.
| Parameter | Value | Notes |
| Typical Yield | >90% | Yield of the crude TFA salt is often quantitative.[3] Purification may result in lower isolated yields. |
| Purity | >95% | Purity is typically assessed by LC-MS and/or NMR after work-up. |
| Reaction Time | 1 - 4 hours | Complete conversion should be monitored by TLC or LC-MS. |
| TFA Concentration | 20-50% (v/v) in DCM | A higher concentration may be beneficial for the removal of two Boc groups. |
| Temperature | 0 °C to Room Temp. | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the TFA-mediated deprotection of NH-bis(PEG4-Boc).
Materials and Equipment
-
NH-bis(PEG4-Boc)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold (0 °C)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Ninhydrin stain
-
LC-MS system for reaction monitoring and product confirmation
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Boc deprotection of NH-bis(PEG4-Boc) using TFA.
Detailed Protocol
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve NH-bis(PEG4-Boc) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Slowly, add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v). For the deprotection of a bis-Boc compound, starting with a 50% TFA solution is recommended.
-
Once the TFA addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Let the reaction stir at room temperature for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Monitoring: Spot a small aliquot of the reaction mixture on a silica gel TLC plate alongside the starting material. A suitable eluent system is typically a mixture of DCM and methanol (e.g., 9:1 v/v). The deprotected amine product will be significantly more polar than the starting material and will have a lower Rf value. The spots can be visualized using a ninhydrin stain, which will stain the primary amine product.
-
LC-MS Monitoring: Dilute a small sample of the reaction mixture and inject it into the LC-MS. Monitor for the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.
-
-
Work-up and Isolation (as TFA salt):
-
Once the reaction is complete (as indicated by the consumption of the starting material), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting oil or residue, add cold (0 °C) diethyl ether to precipitate the deprotected amine as its TFA salt.
-
Collect the precipitate by filtration or by decanting the ether.
-
Wash the solid product with additional cold diethyl ether to remove any remaining impurities.
-
Dry the final product, NH2-bis(PEG4-amine) as its di-TFA salt, under vacuum.
-
-
Optional: Conversion to Free Amine (Basic Work-up):
-
If the free amine is required, after the initial concentration of the reaction mixture, dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess TFA. Caution: This will cause the evolution of CO2 gas. Ensure proper ventilation and pressure release.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the free amine, NH2-bis(PEG4-amine).
-
Signaling Pathway and Logical Relationship Diagram
Caption: The acid-catalyzed mechanism for the removal of two Boc protecting groups.
Conclusion
The protocol described provides a reliable method for the deprotection of NH-bis(PEG4-Boc) using TFA. The procedure is straightforward and generally high-yielding. Careful monitoring of the reaction is recommended to ensure complete removal of both Boc groups. The resulting primary amine can be isolated as its TFA salt or converted to the free amine, making it a versatile intermediate for various bioconjugation and drug development applications.
References
Application Notes and Protocols for Peptide Conjugation with NH-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of peptides with the branched PEG linker, NH-bis(PEG4-Boc). This process, known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides, including increased solubility, improved stability, and reduced immunogenicity.[1][2] This document outlines the standard reaction conditions for two primary conjugation strategies, followed by protocols for deprotection, purification, and characterization of the final PEGylated peptide.
Introduction to Branched PEGylation
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and highly hydrophilic polymer. Its conjugation to peptides can significantly improve their pharmacokinetic and pharmacodynamic profiles.[1] Branched PEG linkers, such as NH-bis(PEG4-Boc), offer the advantage of attaching two PEG chains to a single point on the peptide, which can provide enhanced steric hindrance and potentially greater therapeutic benefits compared to linear PEGylation.[2]
The NH-bis(PEG4-Boc) linker is a versatile reagent. For the purpose of these notes, we will focus on a common variant, N-(N-Boc-PEG4)-N-bis(PEG4-amine) , which features a Boc-protected central amine and two terminal primary amines.[3] This structure allows for conjugation to a peptide's C-terminal carboxylic acid or the carboxyl group on an acidic amino acid side chain (e.g., Aspartic acid, Glutamic acid).
Signaling Pathways and Experimental Workflows
The overall workflow for peptide conjugation with NH-bis(PEG4-Boc) involves three main stages: conjugation, deprotection, and purification & analysis.
Experimental Protocols
Protocol 1: C-Terminal Peptide Conjugation to N-(N-Boc-PEG4)-N-bis(PEG4-amine)
This protocol describes the conjugation of a peptide's C-terminal carboxylic acid to the primary amine groups of the branched PEG linker using HBTU/HOBt activation.
Materials:
-
Peptide with a free C-terminal carboxylic acid
-
N-(N-Boc-PEG4)-N-bis(PEG4-amine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
-
Purification columns (RP-HPLC, SEC)
-
LC-MS for analysis
Procedure:
-
Peptide & PEG Linker Preparation:
-
Dissolve the peptide in anhydrous DMF to a final concentration of 10-20 mg/mL.
-
In a separate vial, dissolve N-(N-Boc-PEG4)-N-bis(PEG4-amine) in anhydrous DMF.
-
-
Activation of Peptide Carboxyl Group:
-
To the peptide solution, add HOBt and HBTU.
-
Add DIPEA to the mixture to raise the pH to ~8.0.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated peptide solution to the N-(N-Boc-PEG4)-N-bis(PEG4-amine) solution.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.
-
-
Boc Deprotection:
-
Once the conjugation is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in a solution of 50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Evaporate the TFA and DCM.
-
-
Purification:
-
Precipitate the crude PEGylated peptide by adding cold diethyl ether.
-
Centrifuge to pellet the product and wash with cold diethyl ether.
-
Dissolve the crude product in an appropriate aqueous buffer.
-
Purify the PEGylated peptide using RP-HPLC or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS analysis. The mass spectrum should show an increase in mass corresponding to the addition of the deprotected PEG linker.
-
Quantitative Data for Protocol 1:
| Parameter | Value | Reference |
| Molar Ratio (Peptide:PEG:HBTU:HOBt:DIPEA) | 1 : 1.2 : 1.2 : 1.2 : 2.4 | General peptide coupling protocols |
| Reaction Solvent | Anhydrous DMF | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2 - 24 hours | |
| Deprotection Reagent | 50% TFA in DCM | General Boc deprotection protocols |
| Deprotection Time | 1 - 2 hours | General Boc deprotection protocols |
| Expected Yield | 40-70% (post-purification) | Estimated based on similar PEGylation reactions |
| Purity (post-purification) | >95% | Standard for therapeutic peptides |
Logical Relationship for Peptide Activation and Coupling
The success of the conjugation reaction hinges on the activation of the peptide's carboxyl group.
Purification and Characterization
Purification of the PEGylated peptide is crucial to remove unreacted peptide, excess PEG linker, and reaction byproducts.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides and their conjugates. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Size-Exclusion Chromatography (SEC): SEC is effective for separating the larger PEGylated peptide from the smaller unreacted peptide and other low molecular weight impurities.
Characterization of the final product is essential to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to determine the molecular weight of the PEGylated peptide, confirming successful conjugation and deprotection. The heterogeneity of the PEG linker may result in a distribution of masses.
Table of Purification and Characterization Parameters:
| Technique | Column | Mobile Phase A | Mobile Phase B | Gradient | Detection |
| RP-HPLC | C18, 5 µm, 100 Å | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-95% B over 30 min | UV at 214 nm and 280 nm |
| SEC | Appropriate for MW | Phosphate Buffered Saline | N/A | Isocratic | UV at 214 nm and 280 nm |
| LC-MS | C18 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5-95% B over 30 min | ESI-MS |
Conclusion
The protocols and data presented provide a comprehensive guide for the successful conjugation of peptides with the branched PEG linker, NH-bis(PEG4-Boc). Careful execution of the reaction, deprotection, and purification steps, followed by thorough characterization, will ensure the generation of high-quality PEGylated peptides for research and drug development applications. The use of branched PEG linkers represents a promising strategy to further enhance the therapeutic potential of peptide-based drugs.
References
Application Notes and Protocols for NH-bis(PEG4-Boc) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of NH-bis(PEG4-Boc) as a bifunctional linker in solid-phase peptide synthesis (SPPS). This linker is particularly valuable in the synthesis of complex peptide architectures, including branched peptides and Proteolysis Targeting Chimeras (PROTACs), where precise control over molecular structure and spacing is crucial.
Introduction to NH-bis(PEG4-Boc)
NH-bis(PEG4-Boc) is a monodisperse polyethylene glycol (PEG) linker featuring a central amine and two terminal tetraethylene glycol chains, each capped with a tert-butyloxycarbonyl (Boc) protected amine. This unique structure allows for the simultaneous or sequential elongation of two peptide chains from a single attachment point, or the conjugation of two different molecular entities. The hydrophilic nature of the PEG spacer enhances the solubility of the resulting conjugates, a critical factor in drug development.[1]
The Boc protecting groups are labile to moderately strong acids, such as trifluoroacetic acid (TFA), making this linker compatible with standard Boc-SPPS strategies.[2] The central secondary amine provides a point of attachment to a solid support or a core molecule.
Key Applications
-
Branched Peptides: Synthesis of peptides with two distinct chains originating from the linker, which can be used to mimic protein scaffolds or to present multiple copies of a bioactive peptide.
-
PROTAC Synthesis: As a flexible linker connecting a target protein binder and an E3 ligase ligand in the development of PROTACs. The PEG nature of the linker can improve the solubility and cell permeability of the final construct.[3][4]
-
Drug Conjugation: Linking of peptides to other molecules such as small molecule drugs, imaging agents, or targeting ligands.
Experimental Data Summary
While specific quantitative data for every application of NH-bis(PEG4-Boc) is sequence and substrate-dependent, the following table provides typical expected values based on standard Boc-SPPS protocols for similar structures.[5]
| Parameter | Typical Value | Notes |
| Resin Loading | 0.2 - 0.8 mmol/g | Dependent on the resin type and the steric bulk of the linker. |
| Coupling Efficiency (per step) | >98% | Monitored by qualitative tests like the Kaiser test for primary amines. |
| Crude Peptide Purity (by HPLC) | 50 - 80% | Highly dependent on the peptide sequence and length. |
| Final Purified Peptide Yield | 10 - 40% | Post-purification yield, dependent on the efficiency of cleavage and purification steps. |
Experimental Protocols
Protocol 1: Immobilization of NH-bis(PEG4-Boc) onto a Solid Support
This protocol describes the attachment of the central amine of NH-bis(PEG4-Boc) to a pre-activated solid support, such as a chlorotrityl or Merrifield resin.
Materials:
-
2-Chlorotrityl chloride resin or Merrifield resin
-
NH-bis(PEG4-Boc)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in anhydrous DCM for 30 minutes in the synthesis vessel.
-
Linker Activation (for Merrifield resin): This step is not necessary for 2-chlorotrityl chloride resin. For Merrifield resin, the linker's amine can be coupled using standard carbodiimide chemistry if the resin is pre-functionalized with a carboxyl group, or via nucleophilic substitution.
-
Linker Coupling:
-
Drain the DCM from the swollen resin.
-
Dissolve NH-bis(PEG4-Boc) (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in anhydrous DCM.
-
Add the solution to the resin and agitate at room temperature for 2-4 hours.
-
-
Capping of Unreacted Sites:
-
Drain the reaction mixture.
-
Wash the resin with DCM (3x).
-
To cap any unreacted chlorotrityl or chloromethyl groups, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be determined gravimetrically or by a quantitative analytical method.
Caption: The cyclical process of Boc-SPPS on the bifunctional linker.
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the synthesized branched peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-functionalized resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The exact time depends on the stability of the side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding a large volume of cold diethyl ether.
-
-
Isolation:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cleavage and Purification Workflow
Caption: General workflow for peptide cleavage and purification.
Concluding Remarks
The NH-bis(PEG4-Boc) linker is a versatile tool for the solid-phase synthesis of complex peptides and bioconjugates. The protocols provided herein offer a general framework for its application. Researchers should optimize reaction times and reagent stoichiometry based on the specific requirements of their target molecules. Proper analytical characterization, including HPLC and mass spectrometry, is essential to confirm the identity and purity of the final products.
References
Application Notes and Protocols: A Step-by-Step Guide for Creating a PROTAC with a PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2][3] A typical PROTAC is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful alternative to traditional small-molecule inhibitors.
The linker itself is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and physicochemical properties. Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted. A PEG4 linker, specifically, offers a balance of flexibility and length that can be optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
This guide provides a detailed, step-by-step protocol for the rational design, synthesis, and evaluation of a PROTAC featuring a PEG4 linker.
Signaling Pathway of PROTAC Action
Experimental Workflow for PROTAC Synthesis and Evaluation
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Click Chemistry
This protocol outlines the synthesis of a PROTAC using a common and efficient method: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This approach involves three main components:
-
POI-binding ligand functionalized with an alkyne group.
-
E3 ligase-binding ligand functionalized with an azide group.
-
A bifunctional PEG4 linker with terminal azide and alkyne groups.
Materials:
-
Alkyne-functionalized POI ligand
-
Azide-functionalized E3 ligase ligand
-
Azido-PEG4-alkyne linker (commercially available from various suppliers)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction vial
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) if reagents are sensitive to air or moisture.
-
Dissolution: In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.0 equivalent) in the chosen anhydrous solvent.
-
Linker Addition: Add the Azido-PEG4-alkyne linker (1.1 equivalents) to the solution.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in the reaction solvent. Add sodium ascorbate (0.5 equivalents) to reduce Cu(II) to Cu(I).
-
Reaction: Add the catalyst solution to the reaction mixture. Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude product using preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC and inactive control
-
Cell culture plates (e.g., 6-well plates)
-
Vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control and an inactive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 3: Fluorescence Polarization (FP) for Binding Affinity
This protocol measures the binding affinity of the PROTAC to its target protein. It relies on the change in polarization of a fluorescently labeled PROTAC upon binding to a larger protein.
Materials:
-
Fluorescently labeled PROTAC (can be synthesized using a fluorescently tagged linker)
-
Purified target protein
-
Assay buffer
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation: Prepare a series of dilutions of the purified target protein in the assay buffer.
-
Plate Setup:
-
Add a fixed, low concentration of the fluorescent PROTAC to the wells of the 384-well plate.
-
Add increasing concentrations of the purified target protein to the wells.
-
Include control wells with only the fluorescent PROTAC and buffer.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).
Data Presentation
Quantitative data from the experimental evaluation of PROTACs with varying linker lengths are summarized below. These tables illustrate the critical role the linker plays in determining the overall efficacy of the PROTAC.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
This table presents a hypothetical comparison of PROTACs targeting the BRD4 protein, using JQ1 as the binding ligand and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.
| PROTAC Candidate | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-PEG3 | PEG3 | 85 | 80 | 1.5 |
| PROTAC-PEG4 | PEG4 | 25 | 95 | 3.2 |
| PROTAC-PEG5 | PEG5 | 40 | 92 | 2.8 |
| PROTAC-PEG6 | PEG6 | 120 | 75 | 2.1 |
| Inactive Control | PEG4 | >10,000 | <10 | 3.1 |
DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation.
Table 2: Binary Binding Affinities (Kd) of PROTAC-PEG4
This table shows the binding affinities of the PROTAC and its control to the individual protein components, as would be determined by an assay like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP).
| Compound | Binds to | Kd (nM) |
| Active PROTAC-PEG4 | Target Protein (BRD4) | 30 |
| Active PROTAC-PEG4 | E3 Ligase (VHL) | 60 |
| Inactive Control-PEG4 | Target Protein (BRD4) | 32 |
| Inactive Control-PEG4 | E3 Ligase (VHL) | >50,000 |
Logical Relationships in PROTAC Design
Conclusion
The development of a successful PROTAC is a multifactorial process where the linker plays a pivotal role. A PEG4 linker often provides a favorable starting point for balancing the various properties required for potent protein degradation. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize and evaluate their own PEG4-containing PROTACs. It is crucial to remember that the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing and optimization for each new system.
References
Application Notes and Protocols for NH-bis(PEG4-Boc) Conjugation to Primary Amines on Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of biomolecules such as antibodies. PEGylation can improve pharmacokinetics, reduce immunogenicity, and increase the stability of therapeutic proteins. This document provides a detailed protocol for the conjugation of NH-bis(PEG4-Boc) to the primary amines of antibodies.
NH-bis(PEG4-Boc) is a branched PEG linker containing a central secondary amine and two terminal primary amines protected by tert-butyloxycarbonyl (Boc) groups. This linker can be conjugated to antibodies through its central secondary amine, leaving the Boc-protected primary amines available for subsequent deprotection and further modification, for example, with a cytotoxic payload in the context of an antibody-drug conjugate (ADC). The conjugation primarily targets the ε-amino groups of lysine residues on the antibody surface.
Principle of Conjugation
The conjugation of NH-bis(PEG4-Boc) to an antibody is typically achieved by first activating the carboxyl groups on the antibody, or more commonly, by activating the NH-bis(PEG4-Boc) linker itself to make it reactive towards the primary amines on the antibody. However, as NH-bis(PEG4-Boc) does not have a readily activated functional group for direct reaction with primary amines, a two-step approach is generally required. This involves the modification of the antibody's primary amines with a bifunctional linker that can then react with the secondary amine of NH-bis(PEG4-Boc). A more direct, though less common, approach for research purposes might involve reductive amination if the antibody has accessible aldehydes (naturally or through engineering).
For the purpose of these notes, we will focus on a standard and widely applicable method: the activation of the antibody's lysine residues to facilitate reaction with the NH-bis(PEG4-Boc) linker. This can be achieved using a homobifunctional NHS ester crosslinker.
Experimental Protocols
Materials and Equipment
-
Antibody: Purified monoclonal antibody (mAb) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.4.
-
NH-bis(PEG4-Boc): High-purity reagent.
-
Crosslinker: Disuccinimidyl suberate (DSS) or other suitable homobifunctional NHS ester.
-
Solvent for Linker: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: Phosphate buffer (50 mM, pH 7.5-8.5).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-Exclusion Chromatography (SEC) system (e.g., ÄKTA pure) with a suitable column (e.g., Superdex 200).
-
Diafiltration System: Tangential flow filtration (TFF) system or centrifugal filtration units (e.g., Amicon Ultra).
-
Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).
Protocol 1: Two-Step Antibody Conjugation
This protocol describes the modification of the antibody with a homobifunctional crosslinker, followed by conjugation with NH-bis(PEG4-Boc).
Step 1: Antibody Modification with NHS Ester Crosslinker
-
Antibody Preparation: Prepare the antibody in the reaction buffer at a concentration of 5 mg/mL.
-
Crosslinker Solution: Prepare a 10 mM stock solution of DSS in anhydrous DMSO.
-
Reaction: Add a 10 to 20-fold molar excess of the DSS solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: Immediately purify the activated antibody using a desalting column or SEC to remove unreacted DSS.
Step 2: Conjugation with NH-bis(PEG4-Boc)
-
Linker Solution: Prepare a 50 mM stock solution of NH-bis(PEG4-Boc) in anhydrous DMSO.
-
Conjugation Reaction: Add a 50 to 100-fold molar excess of the NH-bis(PEG4-Boc) solution to the activated antibody. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
Protocol 2: Purification of the Conjugated Antibody
-
Initial Purification: Purify the reaction mixture using SEC to separate the conjugated antibody from excess linker and reaction byproducts.
-
Buffer Exchange: Exchange the buffer of the purified conjugate into a suitable storage buffer (e.g., PBS, pH 7.4) using a TFF system or centrifugal filtration units.
-
Concentration: Concentrate the final product to the desired concentration.
-
Sterile Filtration: Filter the final conjugate through a 0.22 µm sterile filter.
Protocol 3: Boc Deprotection (Optional)
If the terminal primary amines of the conjugated PEG linker need to be exposed for further modification, the Boc protecting groups must be removed.
-
Reaction Setup: To the purified Boc-protected antibody conjugate, add a solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v). Note: This step requires careful optimization to avoid antibody denaturation. A milder acidic buffer (e.g., pH 4.0) for an extended period can be a less harsh alternative.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection progress.
-
Neutralization and Purification: Neutralize the reaction with a suitable base and immediately purify the deprotected antibody conjugate using SEC with a buffer at neutral pH.
Characterization of the Conjugate
Thorough characterization of the final conjugate is crucial to ensure its quality and consistency.
| Parameter | Method | Purpose | Expected Outcome |
| Protein Concentration | UV-Vis at 280 nm | To determine the final concentration of the antibody conjugate. | Concentration in mg/mL. |
| Degree of PEGylation (DOP) | Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the average number of PEG linkers conjugated per antibody. | A distribution of species with different numbers of attached linkers. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | To assess the purity of the conjugate and quantify the percentage of aggregates. | Main peak corresponding to the monomeric conjugate with minimal aggregation. |
| Molecular Weight | SDS-PAGE | To visualize the increase in molecular weight upon conjugation. | A shift in the band corresponding to the conjugated antibody compared to the unconjugated antibody. |
| Antigen Binding | ELISA or Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen. | Maintained binding affinity comparable to the unconjugated antibody. |
Data Presentation
Table 1: Representative Conjugation and Characterization Data
| Parameter | Value | Unit |
| Initial Antibody Concentration | 5.0 | mg/mL |
| Final Conjugate Concentration | 4.2 | mg/mL |
| Antibody Recovery | 84 | % |
| Average Degree of PEGylation (DOP) | 3.5 | Linkers/Antibody |
| Purity (SEC-HPLC) | >95 | % Monomer |
| Antigen Binding (KD) | 1.2 | nM |
| Unconjugated Antibody KD | 1.0 | nM |
Visualizations
Caption: Experimental workflow for antibody conjugation.
Caption: Chemical reaction pathway for conjugation.
Conclusion
The protocol described provides a robust method for the conjugation of NH-bis(PEG4-Boc) to the primary amines of antibodies. Careful control of reaction conditions and thorough characterization of the final product are essential for ensuring the quality and functionality of the resulting antibody conjugate. This methodology is a critical step in the development of advanced biotherapeutics, including antibody-drug conjugates.
Application Note: Analytical Characterization of NH-bis(PEG4-Boc) by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG4-Boc) is a branched polyethylene glycol (PEG) derivative of significant interest in bioconjugation, drug delivery, and materials science. Its structure features a central nitrogen atom linked to two polyethylene glycol chains, each terminated with a tert-butyloxycarbonyl (Boc) protecting group. Accurate and thorough characterization of this molecule is crucial for ensuring purity, confirming identity, and guaranteeing reproducible performance in downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of NH-bis(PEG4-Boc). This application note provides a detailed protocol and data interpretation guide for the characterization of NH-bis(PEG4-Boc) using ¹H NMR spectroscopy.
Molecular Structure
The chemical structure of NH-bis(PEG4-Boc) is presented below. The molecule consists of a central amine linked to two identical PEG chains, each containing four ethylene glycol units and terminating in a Boc-protected amine.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted proton NMR chemical shifts, multiplicities, and assignments for NH-bis(PEG4-Boc) in a suitable deuterated solvent such as Chloroform-d (CDCl₃). These predicted values are based on the analysis of similar PEGylated and Boc-protected compounds.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative No. of Protons) |
| a (-C(CH₃ )₃) | ~ 1.44 | Singlet | 18H |
| b (-CH₂ -NHBoc) | ~ 3.25 | Triplet | 4H |
| c (-CH₂ -O-) | ~ 3.55 - 3.70 | Multiplet | 24H |
| d (-N(CH₂ -)₂) | ~ 2.80 | Triplet | 4H |
| e (-NH -) | Variable | Broad Singlet | 1H |
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of NH-bis(PEG4-Boc).
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the NH-bis(PEG4-Boc) sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16 to 64 (to achieve adequate signal-to-noise)
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time (aq): ~4 seconds
-
Spectral Width (sw): 16 ppm (-2 to 14 ppm)
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Perform baseline correction to ensure accurate integration.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate all signals corresponding to the NH-bis(PEG4-Boc) molecule.
Visualizations
Chemical Structure and ¹H NMR Assignments
The following diagram illustrates the chemical structure of NH-bis(PEG4-Boc) with protons labeled corresponding to the predicted chemical shifts in the data table.
Experimental Workflow
The workflow for the analytical characterization of NH-bis(PEG4-Boc) by NMR spectroscopy is outlined in the following diagram.
Discussion of Expected Results
The ¹H NMR spectrum of a pure sample of NH-bis(PEG4-Boc) is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Boc Group: A sharp singlet with an integration of 18 protons will be observed around 1.44 ppm, which is characteristic of the nine equivalent protons of each of the two tert-butyl groups.
-
PEG Backbone: A complex multiplet, integrating to 24 protons, will dominate the region between 3.55 and 3.70 ppm. This signal arises from the overlapping methylene protons of the ethylene glycol repeating units.
-
Methylene Groups Adjacent to Nitrogen: Two distinct triplets are expected. The triplet around 3.25 ppm corresponds to the four protons of the methylene groups adjacent to the Boc-protected nitrogens. The triplet at approximately 2.80 ppm is assigned to the four protons of the methylene groups attached to the central nitrogen atom.
-
Amine Proton: The signal for the central amine proton (-NH-) can be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. It may appear as a broad singlet and its integration should correspond to one proton.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of NH-bis(PEG4-Boc). By following the detailed protocol and utilizing the provided data interpretation guide, researchers, scientists, and drug development professionals can confidently verify the identity and quality of their material, ensuring the integrity of their subsequent research and development activities. The characteristic chemical shifts and integration patterns provide a unique fingerprint for this molecule, enabling straightforward and reliable characterization.
Application Note: Quantifying the Conjugation Efficiency of NH-bis(PEG4-Boc) to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Branched PEG linkers offer the ability to attach multiple PEG chains from a single conjugation site, providing enhanced shielding and solubility characteristics. The NH-bis(PEG4-Boc) linker is a discrete (monodisperse) branched linker featuring a central nitrogen atom with two PEG4 arms, each terminated by a tert-butyloxycarbonyl (Boc)-protected amine.[1][2]
This structure requires a two-step process for conjugation: an initial deprotection step to expose the two primary amines, followed by conjugation to a target molecule.[3] A common strategy involves coupling the newly freed amines to available carboxyl groups on a protein (e.g., aspartic acid, glutamic acid, or the C-terminus) using carbodiimide chemistry.
Accurate quantification of conjugation efficiency is critical for ensuring product consistency, optimizing reaction conditions, and defining structure-activity relationships. This application note provides detailed protocols for the deprotection of NH-bis(PEG4-Boc), its conjugation to a model protein, and subsequent quantification of the reaction efficiency using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and High-Performance Liquid Chromatography (HPLC).
Principle of Reaction
The conjugation process involves two key stages. First, the Boc protecting groups are removed from the linker under acidic conditions, typically with trifluoroacetic acid (TFA), to yield a reactive diamine-PEG linker. Second, this diamine linker is coupled to a protein's carboxyl groups using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester. This ester readily reacts with the primary amines of the deprotected linker to form stable amide bonds.
Experimental Workflow
The overall process begins with linker activation, proceeds to the conjugation reaction, and concludes with analytical quantification to determine the efficiency. Proper monitoring and purification steps are essential for accurate results.
Detailed Protocols
Protocol 1: Boc Deprotection of NH-bis(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups to generate the reactive diamine linker.
-
Preparation : Dissolve NH-bis(PEG4-Boc) in anhydrous dichloromethane (DCM) to a final concentration of 0.1 M in a glass vial equipped with a magnetic stir bar.
-
Acid Addition : Cool the solution to 0°C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% (v/v) TFA/DCM solution.
-
Reaction : Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring (Optional) : Monitor the reaction's completion by taking a small aliquot, neutralizing it, and analyzing via LC-MS to confirm the disappearance of the starting material's mass and the appearance of the deprotected product's mass.
-
Work-up : Concentrate the reaction mixture under reduced pressure (e.g., rotary evaporation) to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).
-
Final Product : The resulting product is the TFA salt of the deprotected linker (H3N+-bis(PEG4)-Linker-NH3+), which can often be used directly in the subsequent conjugation step without neutralization. Store desiccated at -20°C.
Protocol 2: EDC/NHS-mediated Conjugation to a Model Protein
This protocol details the coupling of the deprotected diamine linker to a protein, such as Bovine Serum Albumin (BSA), which has abundant surface carboxyl groups.
-
Protein Preparation : Dissolve the model protein (e.g., BSA) in an amine-free buffer, such as 0.1 M MES, 0.5 M NaCl, pH 6.0, to a concentration of 5 mg/mL.
-
Activation : Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature to activate the protein's carboxyl groups.
-
Linker Addition : Dissolve the deprotected linker TFA salt in the reaction buffer. Add the linker to the activated protein solution. A typical starting point is a 20 to 50-fold molar excess of the diamine linker relative to the protein.
-
Conjugation : Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quenching : Stop the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 15 minutes. This quenches any unreacted NHS esters.
-
Purification : Remove excess linker and reaction byproducts by buffer exchange using a desalting column (e.g., PD-10) or through dialysis against a suitable buffer like PBS, pH 7.4.
-
Analysis : Analyze the purified conjugate using the methods described in Protocols 3 and 4 to determine conjugation efficiency.
Protocol 3: Quantification by SDS-PAGE with Densitometry
SDS-PAGE separates proteins by molecular weight, providing a clear visual confirmation of conjugation. The addition of the PEG linker increases the protein's hydrodynamic radius, causing it to migrate more slowly than its actual molecular weight would suggest.
-
Sample Preparation : Mix aliquots of the unconjugated (control) and conjugated protein samples with 4X Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Heat at 95°C for 5 minutes.
-
Electrophoresis : Load equal amounts of total protein (e.g., 10 µg) per lane on a 4-20% Tris-Glycine polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining : Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and de-stain until the background is clear and protein bands are sharp.
-
Imaging & Densitometry : Image the gel using a gel documentation system. Use image analysis software to measure the intensity of the protein bands.
-
Calculation : The conjugation efficiency can be estimated by comparing the intensity of the unconjugated protein band in the reaction lane to the sum of intensities of all protein bands in that lane.
Efficiency (%) = [1 - (Intensity of Unconjugated Band / Total Intensity of All Bands)] x 100
Protocol 4: Quantification by Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC is a robust method for quantifying conjugation efficiency by separating the larger PEGylated conjugate from the smaller, unreacted protein.
-
System Setup :
-
Column : A suitable SEC column (e.g., Zenix SEC-150, 7.8 x 300 mm).
-
Mobile Phase : 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate : 1.0 mL/min.
-
Detector : UV at 280 nm (for protein).
-
-
Analysis :
-
Inject a standard of the unconjugated protein to determine its retention time.
-
Inject the purified conjugated protein sample (e.g., 20 µL at 1-2 mg/mL).
-
-
Data Interpretation : The chromatogram will show multiple peaks. The PEGylated protein, being larger, will elute earlier than the unconjugated protein.
-
Calculation : Assuming the extinction coefficient of the protein does not change significantly upon conjugation, the efficiency is calculated from the relative peak areas.
Efficiency (%) = [Area of Conjugated Peak(s) / (Area of Conjugated Peak(s) + Area of Unconjugated Peak)] x 100
Data Presentation and Interpretation
Quantitative data from the analytical methods should be summarized for clear comparison and reporting.
Table 1: Example Data from SDS-PAGE Densitometry Analysis
| Sample | Band | Apparent MW (kDa) | Band Intensity (Arbitrary Units) | Conjugation Efficiency (%) |
| Control | Unconjugated BSA | ~66 | 50,000 | N/A |
| Reaction | Unconjugated BSA | ~66 | 7,500 | 85% |
| Conjugated BSA | >75 | 42,500 |
Table 2: Example Data from SEC-HPLC Analysis
| Sample | Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Conjugation Efficiency (%) |
| Control | Unconjugated BSA | 10.2 | 12,500 | N/A |
| Reaction | Conjugated BSA | 9.1 | 10,800 | 88.5% |
| Unconjugated BSA | 10.2 | 1,400 |
The results from both methods should be comparable, though not necessarily identical. HPLC is generally considered more accurate and quantitative than SDS-PAGE densitometry. Further characterization with mass spectrometry can provide the exact mass of the conjugate and determine the linker-to-protein ratio.
References
- 1. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
Applications of NH-bis(PEG4-Boc) in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cells or tissues is a paramount objective in modern drug development. This approach aims to enhance therapeutic efficacy while minimizing off-target side effects. A critical component in many targeted delivery systems is the linker, which connects the targeting moiety (e.g., an antibody) to the therapeutic payload. NH-bis(PEG4-Boc) is a heterobifunctional, branched polyethylene glycol (PEG) linker that offers several advantages in the construction of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The branched structure of NH-bis(PEG4-Boc) allows for the attachment of multiple molecules, which can lead to a higher drug-to-antibody ratio (DAR) in ADCs.[1][2] The PEG component enhances the solubility and stability of the conjugate, reduces immunogenicity, and prolongs its circulation half-life.[3][4][] The Boc (tert-butyloxycarbonyl) protecting groups on the terminal amines allow for a controlled, stepwise conjugation strategy. This application note provides a detailed overview of the applications of NH-bis(PEG4-Boc) in targeted drug delivery, complete with experimental protocols and data presented for easy comparison.
Key Advantages of Branched PEG Linkers like NH-bis(PEG4-Boc)
The unique architecture of branched PEG linkers confers several benefits over linear linkers in the context of targeted drug delivery:
-
Enhanced Pharmacokinetics: The branched structure provides a larger hydrodynamic radius, which can reduce renal clearance and extend the in vivo half-life of the therapeutic.
-
Increased Drug Loading: The multiple attachment points on a branched linker enable the conjugation of a higher number of drug molecules, potentially increasing the potency of the therapeutic.
-
Improved Solubility and Stability: The hydrophilic PEG chains can help to solubilize hydrophobic drug payloads and prevent aggregation of the final conjugate.
-
Reduced Immunogenicity: The PEG "stealth" effect can shield the therapeutic from the immune system, reducing the likelihood of an immune response.
Data Presentation
The following tables summarize quantitative data from studies on targeted drug delivery systems utilizing branched PEG linkers, which serve as representative examples of the expected performance when using NH-bis(PEG4-Boc).
Table 1: Comparison of In Vitro Cytotoxicity of Antibody-Drug Conjugates with Linear vs. Branched PEG Linkers
| Linker Type | Targeting Moiety | Payload | Target Cell Line | IC50 (nM) | Reference |
| Linear PEG | Anti-HER2 Affibody | MMAE | NCI-N87 | ~10 | |
| Branched PEG (4kDa) | Anti-HER2 Affibody | MMAE | NCI-N87 | ~45 | |
| Branched PEG (10kDa) | Anti-HER2 Affibody | MMAE | NCI-N87 | ~220 |
Note: While longer/branched PEG chains can sometimes lead to reduced in vitro cytotoxicity, this is often compensated by improved in vivo efficacy due to enhanced pharmacokinetics.
Table 2: Pharmacokinetic Properties of a Nanobody Conjugated with Linear vs. Branched PEG
| PEG Linker Architecture | Molecular Weight | Half-life (t½) in Rats (hours) | Reference |
| Linear | 40 kDa | ~30 | |
| Branched (2-arm) | 40 kDa | ~50 | |
| Branched (4-arm) | 40 kDa | ~70 |
Experimental Protocols
This section provides detailed protocols for the use of NH-bis(PEG4-Boc) in the synthesis of a targeted drug delivery system, specifically an Antibody-Drug Conjugate (ADC).
Protocol 1: Boc Deprotection of NH-bis(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups from NH-bis(PEG4-Boc) to expose the primary amines for subsequent conjugation.
Materials:
-
NH-bis(PEG4-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve NH-bis(PEG4-Boc) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected linker, NH-bis(PEG4-amine).
Boc Deprotection Workflow
Protocol 2: Drug-Linker Conjugation
This protocol details the conjugation of a cytotoxic drug (containing a carboxylic acid group) to the deprotected NH-bis(PEG4-amine) linker.
Materials:
-
NH-bis(PEG4-amine) (from Protocol 1)
-
Cytotoxic drug with a carboxylic acid functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Standard laboratory glassware
Procedure:
-
Dissolve the cytotoxic drug and NH-bis(PEG4-amine) in anhydrous DMF.
-
Add DIPEA to the solution to create a basic environment.
-
Add the coupling agent (DCC or HATU) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the molecular weight.
Drug-Linker Conjugation Workflow
Protocol 3: Antibody-Drug Conjugation
This protocol describes the conjugation of the drug-linker to a targeting antibody via available lysine residues.
Materials:
-
Targeting antibody (e.g., IgG)
-
Drug-linker conjugate (from Protocol 2) with an NHS ester activated terminal group (requires an additional activation step not detailed here, but is a standard procedure)
-
Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Size-exclusion chromatography (SEC) column
-
UV-Vis spectrophotometer
-
SDS-PAGE apparatus
-
Standard laboratory glassware
Procedure:
-
Buffer exchange the antibody into PBS at a pH of 8.0-8.5 to facilitate the reaction with the NHS ester. Adjust the antibody concentration to 1-2 mg/mL.
-
Dissolve the NHS ester-activated drug-linker conjugate in an anhydrous solvent like DMSO to make a stock solution.
-
Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 10:1 linker to antibody) to control the DAR.
-
Incubate the reaction mixture at room temperature with gentle agitation for 1-2 hours.
-
Purify the resulting ADC by size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Characterize the purified ADC:
-
Determine the protein concentration and DAR using UV-Vis spectrophotometry.
-
Assess the purity and molecular weight of the ADC using SDS-PAGE.
-
Confirm the final structure and DAR using mass spectrometry.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of action for an Antibody-Drug Conjugate (ADC) that utilizes a branched PEG linker for targeted cancer therapy.
ADC Mechanism of Action
Mechanism Description:
-
Binding: The ADC circulates in the bloodstream and the antibody component specifically binds to a target antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis.
-
Trafficking: The complex is then trafficked to intracellular compartments, typically lysosomes.
-
Drug Release: Inside the lysosome, the linker is cleaved by enzymes or the antibody is degraded, releasing the cytotoxic drug.
-
Cytotoxic Effect: The released drug then exerts its cytotoxic effect, for example, by damaging the DNA, leading to apoptosis (programmed cell death) of the cancer cell.
Conclusion
NH-bis(PEG4-Boc) and similar branched PEG linkers are valuable tools in the development of targeted drug delivery systems. Their unique architecture offers advantages in terms of drug loading, pharmacokinetics, and physicochemical properties. The provided protocols offer a general framework for the synthesis and characterization of an ADC using a branched PEG linker. Researchers should optimize the reaction conditions and purification methods for their specific antibody, drug, and linker combination to achieve the desired therapeutic profile. The continued development and application of such advanced linkers will undoubtedly contribute to the creation of more effective and safer targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of NH-bis(PEG4-Boc)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the Boc deprotection of NH-bis(PEG4-Boc).
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of NH-bis(PEG4-Boc) is incomplete. What are the most common causes?
Incomplete Boc deprotection can stem from several factors, often related to reagents, reaction conditions, or the substrate itself. The most frequent culprits include:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3] The presence of water can also reduce the effective acidity of the reaction medium, slowing down the deprotection.[2][4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of both Boc groups, especially given the potential for steric hindrance from the PEG chains. While many deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating.
-
Substrate Solubility Issues: Poor solubility of the NH-bis(PEG4-Boc) in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.
-
Steric Hindrance: The bulky nature of the PEG chains can sterically hinder the approach of the acid to the Boc-protected amines, slowing down the reaction rate.
-
Reagent Quality: The degradation of the acidic reagent, particularly trifluoroacetic acid (TFA) which is hygroscopic, can lead to reduced efficacy. Using fresh, high-quality reagents is crucial.
Q2: I am observing side products after the deprotection reaction. What could be the cause?
The formation of side products is often linked to the reactive nature of the tert-butyl cation intermediate generated during the cleavage of the Boc group.
-
Alkylation of Nucleophilic Groups: The electrophilic tert-butyl cation can alkylate any nucleophilic functional groups present in your molecule.
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., tert-butyl esters), they may be partially or fully cleaved under the Boc deprotection conditions.
-
Trifluoroacetylation: When using TFA, trifluoroacetyl esters can sometimes form on free hydroxyl groups.
Q3: How can I monitor the progress of my deprotection reaction?
Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin is highly effective as it produces a colored spot with the newly formed primary amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative analysis of the reaction conversion and product purity.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the product and detect any impurities by their molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic t-butyl singlet at around 1.4 ppm can be monitored to track the progress of the reaction.
Troubleshooting Guide
If you are experiencing incomplete deprotection of your NH-bis(PEG4-Boc), follow these troubleshooting steps:
-
Verify Reagent Quality: Ensure that the acid (e.g., TFA) is fresh and has been stored properly to prevent moisture absorption.
-
Optimize Reaction Conditions:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50%.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration and monitor its progress using TLC or HPLC.
-
Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as this may promote side reactions.
-
-
Improve Solubility: If the starting material is not fully dissolved, try a different solvent system in which your NH-bis(PEG4-Boc) is more soluble.
-
Consider Alternative Reagents: If TFA in DCM is ineffective, other acidic reagents can be used:
-
HCl in Dioxane or other organic solvents: A 4M solution of HCl in 1,4-dioxane is a common and often more potent alternative.
-
Mild Deprotection using Oxalyl Chloride: For substrates with other acid-labile groups, a milder deprotection can be achieved using oxalyl chloride in methanol.
-
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Summary
| Reagent System | Concentration | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 hours | Most common method. A study found 55% TFA in DCM to be more effective than 100% TFA for solid-phase peptide synthesis. |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | Room Temp. | 30 min - 4 hours | A stronger alternative to TFA/DCM. |
| Oxalyl Chloride | 3 equivalents | Methanol (MeOH) | Room Temp. | 1 - 4 hours | A mild method suitable for substrates with other acid-labile groups. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the NH-bis(PEG4-Boc) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting TFA salt can often be used directly in the next step or purified further. For purification, the residue can be precipitated by the addition of cold diethyl ether.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolve the NH-bis(PEG4-Boc) in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents of HCl).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The deprotection is often complete in less than 30 minutes but can take up to 4 hours for some substrates.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and filtered.
Protocol 3: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 TLC plates. Lightly draw an origin line approximately 1 cm from the bottom of the plate with a pencil.
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or dichloromethane). Spot the solution on the origin line, alongside a spot of the starting material for comparison.
-
Development: Prepare a developing chamber with a suitable mobile phase (e.g., a mixture of dichloromethane and methanol). Place the TLC plate in the chamber, ensuring the solvent level is below the origin line.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and let it dry. Visualize the spots under UV light (254 nm). For enhanced visualization, stain the plate with a ninhydrin solution and gently heat. The deprotected amine will appear as a colored spot (typically purple).
-
Interpretation: The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of a new, more polar product spot with a lower Rf value.
Boc Deprotection Reaction of NH-bis(PEG4-Boc)
Caption: Chemical reaction of Boc deprotection.
References
identifying and removing byproducts in NH-bis(PEG4-Boc) reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of NH-bis(PEG4-Boc).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for NH-bis(PEG4-Boc)?
NH-bis(PEG4-Boc) is typically synthesized by the reaction of a primary amine with two equivalents of a Boc-protected PEG4 derivative, or more commonly, by the di-protection of a diamine with two equivalents of a Boc-anhydride. The latter involves the reaction of a bis(PEG4-amine) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Q2: What are the most common byproducts in an NH-bis(PEG4-Boc) reaction?
The most common byproducts arise from incomplete or over-reaction of the amine functional groups. These include:
-
Mono-Boc-bis(PEG4-amine): This occurs when only one of the two primary amine groups on the starting diamine reacts with the Boc anhydride.
-
Unreacted bis(PEG4-amine): If the reaction does not go to completion, unreacted starting material will remain.
-
Tert-butanol and other carbonate species: These are byproducts of the Boc protection reaction itself.[1]
The challenge in this synthesis is often achieving complete di-protection without the formation of a significant amount of the mono-protected intermediate.[2]
Q3: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A combination of chromatographic and spectroscopic methods is ideal for monitoring the reaction progress and identifying byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful technique for separating the starting material, the mono-Boc intermediate, and the final di-Boc product.[] Differences in polarity between these species allow for their resolution and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the components of the reaction mixture. By coupling the separation power of LC with the mass detection of MS, you can confirm the molecular weights of the desired product and any byproducts.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction. The product, being less polar than the starting diamine and the mono-Boc intermediate, will have a higher Rf value. Staining with ninhydrin can be used to visualize primary amines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction; significant amount of starting material and/or mono-Boc byproduct remains. | 1. Insufficient Boc₂O. 2. Inadequate reaction time. 3. Suboptimal reaction temperature. 4. Ineffective base. | 1. Increase the molar equivalents of Boc₂O to 2.2-2.5 equivalents relative to the diamine. 2. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. 3. While the reaction is often run at room temperature, gentle heating (e.g., to 40°C) may improve the reaction rate.[4] 4. Ensure an appropriate base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) is used in sufficient quantity (at least 2 equivalents).[4] |
| Difficulty in separating the di-Boc product from the mono-Boc byproduct. | The polarity difference between the mono- and di-protected species may not be sufficient for easy separation by standard column chromatography. | 1. Optimize HPLC conditions: Use a shallow gradient to improve the resolution between the two peaks. 2. Consider a different stationary phase: If standard C18 columns do not provide adequate separation, explore other options like a phenyl-hexyl or a cyano column. 3. Chemical modification: If purification remains challenging, consider reacting the crude mixture with an agent that selectively reacts with the remaining free amine on the mono-Boc species to drastically change its polarity, facilitating separation. |
| Product degradation during workup. | The Boc group is sensitive to strong acids. | Avoid acidic conditions during the workup. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize the reaction mixture. |
| Low isolated yield after purification. | 1. Product loss during aqueous extraction if the product has some water solubility. 2. Inefficient chromatographic separation. | 1. When performing an aqueous wash, saturate the aqueous layer with sodium chloride (brine) to reduce the solubility of the organic product. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. 2. Carefully select the solvent system for column chromatography based on TLC analysis to ensure good separation and minimize product loss. |
Experimental Protocols
General Protocol for the Synthesis of NH-bis(PEG4-Boc)
-
Dissolve the starting bis(PEG4-amine) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Add a base, such as triethylamine or diisopropylethylamine (2.2 equivalents).
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol for HPLC Analysis
-
System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be used to elute the starting material, mono-Boc, and di-Boc species.
-
Detection: UV detection at 210-220 nm.
Visual Guides
Caption: Experimental workflow for the synthesis and purification of NH-bis(PEG4-Boc).
Caption: Troubleshooting guide for common byproducts in NH-bis(PEG4-Boc) synthesis.
References
how to improve the yield of NH-bis(PEG4-Boc) conjugation
Welcome to the technical support center for NH-bis(PEG4-Boc) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the conjugation of molecules to this branched PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG4-Boc) and what is its primary reactive group?
NH-bis(PEG4-Boc) is a branched polyethylene glycol (PEG) linker. It features a central primary amine (-NH2) group, which is the primary site for conjugation.[1][2] The two branches consist of four PEG units each, terminating in a tert-butyloxycarbonyl (Boc) protected amine. The Boc groups are stable under many reaction conditions but can be removed with acid if further functionalization is desired.[3][4][5]
Q2: What types of molecules can I conjugate to NH-bis(PEG4-Boc)?
The primary amine of NH-bis(PEG4-Boc) can be conjugated to a variety of molecules containing amine-reactive functional groups. Common examples include:
-
Carboxylic acids: These can be activated with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive such as NHS (N-hydroxysuccinimide) to form a stable amide bond with the amine.
-
NHS esters: These are highly reactive towards primary amines, forming stable amide bonds at neutral to slightly basic pH.
-
Aldehydes and Ketones: These can react with the amine via reductive amination to form a stable secondary amine linkage.
Q3: Why would I choose a branched PEG linker like NH-bis(PEG4-Boc)?
Branched PEG linkers offer several advantages over linear PEGs, including:
-
Enhanced Steric Hindrance: The branched structure provides a greater "stealth" effect, which can improve the pharmacokinetic properties of the conjugated molecule by shielding it from proteolytic enzymes and the immune system.
-
Improved Solubility: The hydrophilic nature of the branched PEG structure can significantly enhance the water solubility of hydrophobic molecules.
-
Increased Stability: The steric shielding can also contribute to the overall stability of the conjugate.
Q4: What are the critical parameters to control for a successful conjugation reaction?
The key parameters to optimize for maximizing your yield are:
-
Stoichiometry: The molar ratio of your molecule to the NH-bis(PEG4-Boc) linker is crucial. An excess of the activated molecule is often used to drive the reaction to completion.
-
pH: The optimal pH depends on the reactive chemistry. For NHS ester conjugations, a pH of 7-9 is generally recommended. For EDC/NHS activation of carboxylic acids, the activation step is more efficient at a lower pH (4.5-7.2), while the subsequent reaction with the amine is favored at pH 7-8.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the NH-bis(PEG4-Boc) for reaction with your activated molecule. Phosphate-buffered saline (PBS), HEPES, or borate buffers are good alternatives.
-
Reaction Time and Temperature: These parameters should be optimized for your specific reactants. Reactions are often run for a few hours at room temperature or overnight at 4°C.
Troubleshooting Guide
Low yield is a common issue in bioconjugation reactions. The following table outlines potential causes and solutions for improving the yield of your NH-bis(PEG4-Boc) conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive reagents: The activated molecule (e.g., NHS ester) may have hydrolyzed. | Prepare fresh solutions of activated molecules immediately before use. Store reagents under appropriate conditions (e.g., -20°C with desiccant for NHS esters). |
| Incorrect buffer: The buffer may contain competing primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer. | |
| Suboptimal pH: The pH of the reaction may not be optimal for the specific conjugation chemistry. | Verify and adjust the pH of the reaction buffer to the recommended range for your chemistry (e.g., pH 7-9 for NHS esters). | |
| Steric hindrance: The branched structure of the PEG linker may hinder access to the primary amine. | Increase the molar excess of the activated molecule to drive the reaction forward. Consider a longer reaction time or slightly elevated temperature. | |
| Product Heterogeneity (Multiple Species) | Multiple reactive sites on the target molecule: If you are conjugating a protein, it may have multiple sites that can be activated and react with the PEG linker. | Optimize the stoichiometry to favor the desired degree of conjugation. |
| Side reactions: Hydrolysis of the activated group can lead to unreacted starting material. | Ensure timely addition of the NH-bis(PEG4-Boc) after activation of your molecule. | |
| Precipitation/Aggregation of Conjugate | Insufficient PEGylation: If the goal is to improve solubility, a low degree of conjugation may not be sufficient. | Increase the molar ratio of the PEG linker to the target molecule. |
| Instability of the molecule under reaction conditions: The pH or temperature may be causing the molecule to denature or aggregate. | Screen different buffer conditions and consider performing the reaction at a lower temperature (e.g., 4°C). |
Experimental Protocols
Below are generalized protocols for conjugating a molecule to NH-bis(PEG4-Boc). Note: These are starting points and may require optimization for your specific application.
Protocol 1: Conjugation of a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry
This protocol involves the activation of a carboxylic acid to an NHS ester, which then reacts with the primary amine of NH-bis(PEG4-Boc).
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing molecule in an appropriate activation buffer (e.g., 0.1 M MES, pH 5-6).
-
Prepare fresh 100 mg/mL solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Dissolve NH-bis(PEG4-Boc) in the reaction buffer (e.g., 0.1 M PBS, pH 7.4).
-
-
Activation of Carboxylic Acid:
-
Add a 10-fold molar excess of the EDC solution to the carboxylic acid solution.
-
Immediately add a 20-fold molar excess of the NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the NH-bis(PEG4-Boc) solution. A 10- to 50-fold molar excess of the activated molecule over the PEG linker is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 10-50 mM and incubating for 15 minutes.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
-
Protocol 2: Conjugation of an NHS Ester-Functionalized Molecule
This protocol is for molecules that are already activated as NHS esters.
-
Reagent Preparation:
-
Dissolve the NHS ester-functionalized molecule in a water-miscible organic solvent like DMSO or DMF immediately before use.
-
Dissolve NH-bis(PEG4-Boc) in a reaction buffer (e.g., 0.1 M PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester to the NH-bis(PEG4-Boc) solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 20-50 mM.
-
Purify the conjugate using SEC or dialysis.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for NH-bis(PEG4-Boc) conjugation. These values should be optimized for each specific application.
| Parameter | Value | Rationale |
| Molar Ratio (Activated Molecule : PEG Linker) | 10:1 to 50:1 | A molar excess of the activated molecule helps to drive the reaction to completion, especially when dealing with potential steric hindrance from the branched PEG. |
| pH (NHS Ester Reaction) | 7.0 - 9.0 | This pH range is optimal for the reaction between an NHS ester and a primary amine. |
| pH (EDC/NHS Activation) | 4.5 - 7.2 | This pH range is most efficient for the activation of the carboxylic acid by EDC and NHS. |
| pH (EDC/NHS Conjugation) | 7.2 - 8.0 | After activation, a slightly basic pH is preferred for the reaction of the newly formed NHS ester with the primary amine of the PEG linker. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help to maintain the stability of sensitive molecules and reduce side reactions, while room temperature can increase the reaction rate. |
| Reaction Time | 30 minutes to Overnight | The optimal time depends on the reactivity of the components and the desired yield. Progress can be monitored by techniques like HPLC or LC-MS. |
Visualizations
Experimental Workflow for NH-bis(PEG4-Boc) Conjugation
Caption: A generalized workflow for the conjugation of a molecule to NH-bis(PEG4-Boc).
Troubleshooting Logic for Low Conjugation Yield
References
Technical Support Center: Optimizing Reaction Time for NH-bis(PEG4-Boc) Coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the coupling reaction of NH-bis(PEG4-Boc). The following question-and-answer format directly addresses common issues to facilitate successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the NH-bis(PEG4-Boc) coupling reaction?
A1: NH-bis(PEG4-Boc) is a branched PEG linker with a Boc-protected amine at one end and two terminal carboxylic acid groups. The coupling reaction involves the activation of these carboxylic acid groups, typically with a carbodiimide reagent like EDC in the presence of an activator like NHS. This forms a reactive intermediate that readily couples with a primary amine on a target molecule to form a stable amide bond.
Q2: My coupling reaction is slow or incomplete. What are the most likely causes?
A2: Several factors can lead to slow or incomplete coupling reactions:
-
Suboptimal pH: The activation of carboxylic acids with EDC/NHS is most efficient at a pH of 4.5-7.2, while the subsequent reaction with the amine is favored at a pH of 7.2-8.0. Using a single, non-optimal pH for the entire process can reduce efficiency.
-
Hydrolysis of the activated ester: The NHS-ester intermediate is susceptible to hydrolysis, especially in aqueous buffers. A prolonged time between the activation step and the addition of the amine can lead to a lower yield.
-
Steric hindrance: The bulky nature of both the PEG linker and the substrate molecule can sterically hinder the reaction, slowing down the kinetics.
-
Low reagent concentration: Insufficient concentrations of the coupling partners or reagents can lead to a slower reaction rate.
-
Presence of moisture: Carbodiimide reagents like EDC are moisture-sensitive and can be deactivated by water. Using anhydrous solvents and reagents is crucial for optimal performance.
-
Poor solubility: If any of the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.
Q3: How can I monitor the progress of my coupling reaction?
A3: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By comparing the reaction mixture to the starting materials, you can observe the consumption of the reactants and the formation of the desired product.
Q4: What are the most common side reactions, and how can they be minimized?
A4: The primary side reaction is the hydrolysis of the activated carboxylic acid, which regenerates the starting material and reduces the yield. To minimize this, the amine should be added as soon as possible after the activation step. Another potential side reaction, particularly with DCC, is the formation of an insoluble N-acylurea byproduct, which can complicate purification. Using EDC generally avoids this issue as its urea byproduct is water-soluble.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive coupling reagents | Use fresh, high-quality EDC and NHS. Ensure they have been stored under dry conditions. |
| Incorrect pH | Perform a two-step reaction: activate the carboxylic acid at pH 4.5-6.0 (e.g., in MES buffer), then add the amine and adjust the pH to 7.2-7.5 (e.g., with PBS buffer).[2] | |
| Presence of primary amines in the buffer (e.g., Tris) | Use non-amine-containing buffers such as MES, HEPES, or phosphate buffers.[3] | |
| Slow reaction time | Steric hindrance | Increase the reaction temperature to room temperature or slightly above (e.g., 37°C), but monitor for potential degradation of sensitive molecules. Consider using a coupling reagent known for high efficiency with hindered substrates, such as HATU. |
| Insufficient reagent concentration | Increase the molar excess of the NH-bis(PEG4-Boc) and the coupling reagents relative to the amine-containing molecule. | |
| Multiple products or impurities | Side reactions | Minimize the time between the activation of the carboxylic acid and the addition of the amine to reduce hydrolysis of the NHS-ester. |
| Reaction with non-target amines | If your target molecule has multiple amine groups, consider a protection strategy for the non-target amines. | |
| Difficulty in purification | Insoluble byproducts (with DCC) | Use EDC instead of DCC, as the EDC byproduct is water-soluble and easily removed. If using DCC, the dicyclohexylurea (DCU) byproduct can be removed by filtration. |
Quantitative Data Summary
The choice of coupling reagent and reaction conditions significantly impacts the reaction time and overall yield. The following tables summarize typical parameters for amide bond formation with PEG-carboxylic acids.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent System | Typical Reaction Time | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | 2-12 hours | > 85 | > 95 | Water-soluble byproducts, mild conditions | Less stable at neutral pH, requires pH control |
| HATU/DIPEA or TEA | 2-4 hours | > 90 | > 98 | High efficiency, fast reaction times, low racemization | Higher cost, potential for side reactions if not used correctly |
| DCC/NHS | 12-24 hours | > 80 | > 95 | High activation efficiency | Insoluble DCU byproduct requires filtration |
Table 2: Effect of Temperature on Reaction Time
| Temperature | Typical Reaction Time | Comments |
| 4°C | Overnight (12-24 hours) | Recommended for sensitive biomolecules to minimize degradation. |
| Room Temperature (20-25°C) | 2-12 hours | A good starting point for most coupling reactions. |
| 37°C | 1-4 hours | Can be used to accelerate the reaction, especially for sterically hindered substrates. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer
This protocol is suitable for coupling NH-bis(PEG4-Boc) to amine-containing biomolecules in an aqueous environment.
-
Preparation of Reactants:
-
Dissolve the NH-bis(PEG4-Boc) in an "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0) to a final concentration of 10-20 mg/mL.
-
Immediately before use, prepare stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either the Activation Buffer or anhydrous DMF/DMSO.
-
Dissolve the amine-containing molecule in a "Coupling Buffer" (e.g., PBS, pH 7.2-7.5).
-
-
Activation of Carboxylated PEG:
-
To the NH-bis(PEG4-Boc) solution, add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Quench the reaction by adding an amine-containing buffer such as Tris or glycine to a final concentration of 10-50 mM.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography (SEC), dialysis, or another suitable method to remove unreacted PEG and byproducts.
-
Protocol 2: HATU Coupling in Organic Solvent
This protocol is suitable for coupling NH-bis(PEG4-Boc) to amine-containing molecules that are soluble in organic solvents.
-
Preparation of Reactants:
-
Dissolve the NH-bis(PEG4-Boc) and the amine-containing molecule in anhydrous DMF.
-
Prepare a stock solution of HATU in anhydrous DMF (e.g., 100 mM).
-
Have DIPEA or TEA ready for addition.
-
-
Coupling Reaction:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the NH-bis(PEG4-Boc) (1 equivalent) and HATU (1.1 equivalents).
-
Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl groups.
-
Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
References
dealing with poor solubility of NH-bis(PEG4-Boc) in aqueous buffers
Welcome to the technical support center for NH-bis(PEG4-Boc). This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of NH-bis(PEG4-Boc) in aqueous buffers, a common challenge encountered during bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG4-Boc) and why is PEG expected to enhance its solubility?
A1: NH-bis(PEG4-Boc) is a branched, heterobifunctional linker molecule. It contains a central amine nitrogen to which two polyethylene glycol (PEG) chains are attached, each terminated with a carboxylic acid. The amine is protected by a tert-butyloxycarbonyl (Boc) group. PEG chains are known to be hydrophilic and can increase the water solubility of hydrophobic molecules.[1][2][3][4] The PEG component in the linker is intended to improve its solubility in aqueous solutions.[1]
Q2: I'm observing precipitation when I add NH-bis(PEG4-Boc) directly to my aqueous buffer. Why is this happening?
A2: Despite the presence of hydrophilic PEG chains, the overall solubility of NH-bis(PEG4-Boc) in aqueous buffers can be limited. Several factors can contribute to this:
-
Hydrophobic Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is hydrophobic and can significantly decrease the water solubility of the molecule.
-
Zwitterionic Nature: At neutral pH, the carboxylic acid groups may be deprotonated (negatively charged) while the Boc-protected amine is neutral, potentially leading to intermolecular interactions that reduce solubility.
-
High Concentration: Attempting to dissolve the compound at a high concentration in a purely aqueous buffer can exceed its solubility limit, leading to precipitation.
Q3: What are the recommended solvents for preparing a stock solution of NH-bis(PEG4-Boc)?
A3: It is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Suitable solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
These solvents can typically dissolve NH-bis(PEG4-Boc) at high concentrations. This stock solution can then be added in small volumes to your aqueous reaction buffer.
Q4: Which aqueous buffers are compatible with NH-bis(PEG4-Boc) for bioconjugation experiments?
A4: For subsequent conjugation reactions (after deprotection of the Boc group and activation of the carboxyl groups), it is crucial to use buffers that do not contain primary amines. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
MES (2-(N-morpholino)ethanesulfonic acid)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Borate buffer
Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as their primary amines can compete in the conjugation reaction.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon addition to aqueous buffer | Direct dissolution of the solid in buffer exceeds its solubility limit. | Prepare a 10-50 mM stock solution in dry DMSO or DMF. Add the stock solution dropwise to the vigorously stirring aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <10% v/v) to avoid negative effects on protein stability or downstream reactions. |
| Cloudiness or oiling out in the reaction mixture | The compound is coming out of solution, even when using a stock solution. | Decrease the final concentration of the NH-bis(PEG4-Boc) in the reaction mixture. Increase the proportion of the organic co-solvent slightly, if compatible with your experimental system. Gentle warming or sonication may also help, but use with caution to avoid degradation of other components. |
| Low or no reactivity in a conjugation experiment | Poor solubility is limiting the availability of the linker in the reaction. | Follow the recommended procedure for preparing the stock solution and adding it to the reaction. Confirm that the linker is fully dissolved before proceeding with the reaction. Consider increasing the molar excess of the linker to drive the reaction forward. |
| Inconsistent results between experiments | The stock solution of NH-bis(PEG4-Boc) may be degrading. | Prepare fresh stock solutions before use. If you must store a stock solution, keep it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Use anhydrous (dry) DMSO or DMF to prevent hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a NH-bis(PEG4-Boc) Stock Solution
-
Allow the vial of solid NH-bis(PEG4-Boc) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10-50 mM).
-
Vortex or gently sonicate the vial until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C.
Protocol 2: Solubilization of NH-bis(PEG4-Boc) in an Aqueous Buffer
-
Prepare the desired volume of your aqueous reaction buffer (e.g., PBS, pH 7.4).
-
While vigorously stirring the buffer, add the required volume of the NH-bis(PEG4-Boc) stock solution dropwise.
-
Ensure that the final volume of the organic solvent does not exceed 10% of the total reaction volume to maintain the stability of proteins or other biological molecules.
-
Visually inspect the solution to ensure that no precipitation has occurred. If the solution is clear, you can proceed with your experiment.
Visual Guides
References
- 1. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG12-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 3. t-Boc-N-amido-PEG8-acid, 1334169-93-5 | BroadPharm [broadpharm.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
Technical Support Center: Troubleshooting NH-bis(PEG4-Boc) Deprotection
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the deprotection of NH-bis(PEG4-Boc).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deprotection of NH-bis(PEG4-Boc)?
A1: The most prevalent side reaction during the acidic deprotection of the Boc group is the alkylation of nucleophilic sites on the substrate or other molecules in the reaction mixture by the released tert-butyl cation (t-Bu+).[1][2] Electron-rich functional groups such as thiols, guanidines, and some aromatic rings are particularly susceptible to this tert-butylation.[1][2] If your molecule contains other acid-sensitive functional groups, such as certain esters or other protecting groups, their cleavage can also occur as an undesired side reaction.[3]
Q2: How can I prevent the tert-butylation side reaction?
A2: The most effective way to prevent tert-butylation is to use "scavengers" in your reaction mixture. Scavengers are reagents that react with the tert-butyl cation, effectively "trapping" it before it can react with your desired product. Common scavengers include triisopropylsilane (TIS) and triethylsilane (TES).
Q3: My deprotection reaction is incomplete. What could be the cause?
A3: Incomplete deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid (e.g., Trifluoroacetic Acid - TFA) is too weak or its concentration is too low, the reaction may not go to completion.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures might not be sufficient for complete removal of the Boc group.
-
Steric Hindrance: The bulky nature of the PEG chains can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.
-
Solvent Issues: The solubility of the NH-bis(PEG4-Boc) and the acid in the chosen solvent is crucial for an efficient reaction. Dichloromethane (DCM) is a commonly used solvent.
Q4: How can I monitor the progress of the deprotection reaction?
A4: You can monitor the reaction progress using the following techniques:
-
Thin-Layer Chromatography (TLC): The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin can help visualize the free amine as a colored spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material and the appearance of the deprotected product, confirming the mass change.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the disappearance of the characteristic tert-butyl peak (a singlet around 1.4 ppm) of the Boc group.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the deprotection of NH-bis(PEG4-Boc).
| Issue | Potential Cause | Recommended Solution |
| Presence of a significant side product with a mass increase of 56 Da. | Tert-butylation of a nucleophilic site on your molecule. | Add a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) to the reaction mixture at a concentration of 2.5-5% (v/v). |
| Incomplete deprotection after the standard reaction time. | Insufficient acid concentration, short reaction time, or low temperature. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Extend the reaction time and continue to monitor by TLC or LC-MS. Consider gentle heating if the molecule is stable. |
| Cleavage of other acid-sensitive groups in the molecule. | The deprotection conditions are too harsh for other functional groups present. | Use milder deprotection conditions. Consider using a different acid system, such as 4M HCl in 1,4-dioxane, which can sometimes be more selective. One study showed that HCl in EtOAc resulted in less ester bond cleavage compared to TFA in DCM. |
| Poor solubility of the starting material. | The chosen solvent is not optimal. | Ensure that the NH-bis(PEG4-Boc) is fully dissolved in the reaction solvent. Dichloromethane (DCM) is a common choice, but other solvents like 1,4-dioxane can also be used. |
Experimental Protocols
Standard Protocol for TFA-Mediated Deprotection of NH-bis(PEG4-Boc)
-
Dissolve the NH-bis(PEG4-Boc) compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).
-
If necessary, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
Visualizations
Caption: Experimental workflow for the deprotection of NH-bis(PEG4-Boc).
Caption: Side reaction pathway and its prevention during Boc deprotection.
References
Technical Support Center: Alternative Methods for Boc Removal from PEG Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene glycol (PEG) linkers. It is intended for researchers, scientists, and drug development professionals seeking alternative and milder deprotection strategies to overcome common challenges encountered during chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of PEG linkers and offers systematic solutions.
1. Why is my Boc deprotection incomplete?
Incomplete deprotection is a common issue that can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may prevent the complete removal of the Boc group. While many deprotection reactions are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thus slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical. It must effectively solvate both the PEG-linker conjugate and the acid. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1][2]
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).
-
Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.
-
Consider a stronger acid system, for instance, 4M HCl in 1,4-dioxane.
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.
2. I am observing side products after deprotection. What could be the cause?
The formation of side products is often due to the reactivity of the carbocation intermediate generated during Boc cleavage or the acid sensitivity of other functional groups in your molecule.
-
Alkylation by tert-butyl cation: The tert-butyl cation formed during deprotection can alkylate sensitive functional groups on your molecule.
-
Cleavage of other acid-labile groups: If your molecule contains other acid-sensitive moieties, such as certain esters, they may be cleaved under the acidic deprotection conditions. One user reported a 10-20% loss of ester bonds with TFA in DCM, even with 100% Boc deprotection in 30 minutes.
Troubleshooting Steps:
-
Use of Scavengers: To prevent alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, thioanisole, or a cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT). A frequently used mixture is TFA/TIS/water (95:2.5:2.5).
-
Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods (see FAQ section below).
Frequently Asked Questions (FAQs)
1. What are the standard conditions for Boc removal from a PEG linker?
The most common method for Boc deprotection is treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Typical concentrations of TFA range from 20% to 50% (v/v). The reaction is usually carried out at room temperature and is typically complete within 1-2 hours.
2. What are some milder, alternative methods for Boc deprotection?
For substrates sensitive to strong acids, several milder alternatives can be employed:
-
Lewis Acid Catalysis: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.
-
Oxalyl Chloride/Methanol: This system has proven effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.
-
Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and long reaction times.
3. How can I monitor the progress of the deprotection reaction?
Regular monitoring is crucial to ensure complete deprotection without unnecessary exposure to harsh conditions.
-
Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the starting material and the appearance of the more polar deprotected product (which will have a lower Rf value).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
4. What is the best way to work up the reaction and isolate the deprotected product?
The work-up procedure depends on the properties of your deprotected PEG linker and the deprotection method used.
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help remove residual traces of TFA.
-
Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the salt. This should be done carefully to avoid hydrolysis of any base-labile groups.
5. What is orthogonal deprotection and how can it be applied to PEG linkers?
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering chemical conditions. In the context of PEG linkers, if you have a Boc-protected amine and another functional group protected with a group that is stable to acid but labile to other conditions (e.g., a benzyl group, which is removed by hydrogenolysis), you can selectively deprotect the amine without affecting the other protected group. This is particularly useful in multi-step syntheses for creating complex bioconjugates.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | Room Temperature | 30 min - 2 hours | |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | 1 - 4 hours |
Table 2: Alternative Mild Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Typical Reaction Time | Reference |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temperature | Varies | |
| Oxalyl Chloride/Methanol | Methanol | Room Temperature | 1 - 4 hours | |
| Thermal (Heating) | Neat or high-boiling solvent | ~190°C (under vacuum) | Varies |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or neutralized.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Boc Deprotection using Zinc Bromide
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM).
-
Add an excess of zinc bromide (2-3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to quench the reaction and remove zinc salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: Decision workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting logic for common Boc deprotection issues.
References
impact of steric hindrance on NH-bis(PEG4-Boc) reactivity
Technical Support Center: NH-bis(PEG4-Boc)
Welcome to the technical support center for NH-bis(PEG4-Boc). This guide provides troubleshooting advice and frequently asked questions regarding the impact of steric hindrance on the reactivity of NH-bis(PEG4-Boc).
Frequently Asked Questions (FAQs)
Q1: What is the structure of NH-bis(PEG4-Boc) and how does it cause steric hindrance?
A1: NH-bis(PEG4-Boc) possesses a central secondary amine (NH) group to which two separate polyethylene glycol chains are attached. Each chain consists of four ethylene glycol units (PEG4) and is terminated with a bulky tert-butyloxycarbonyl (Boc) protecting group. The two large, flexible PEG4-Boc arms effectively shield the central nitrogen atom, creating significant steric hindrance. This congestion physically blocks the nitrogen's lone pair of electrons, making it difficult for incoming reagents to access the reactive site.
Q2: Which reactions are most affected by the steric hindrance of NH-bis(PEG4-Boc)?
A2: Reactions that require nucleophilic attack by the central nitrogen atom are most affected. This includes common organic reactions such as:
-
Acylation: The formation of an amide bond by reacting the amine with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). The bulky arms impede the approach of the acylating agent.
-
Alkylation: The formation of a new carbon-nitrogen bond by reacting the amine with an alkyl halide or a similar electrophile.[1][2][3] This reaction is often slow and may require forcing conditions.[4]
-
Reductive Amination: While not impossible, the initial formation of the iminium ion can be slow due to the hindered nature of the secondary amine.
Q3: How does the reactivity of the central amine in NH-bis(PEG4-Boc) compare to a less hindered secondary amine?
A3: The reactivity is significantly lower. While primary amines are generally more reactive than secondary amines in alkylation, the extreme steric bulk around the nitrogen in NH-bis(PEG4-Boc) makes it considerably less nucleophilic than a simple secondary amine like diethylamine.[3] Reactions often require more aggressive reagents, higher temperatures, and significantly longer reaction times to achieve comparable yields.
Q4: Under what conditions can the Boc groups be removed from NH-bis(PEG4-Boc)?
A4: The Boc (tert-butyloxycarbonyl) protecting groups are reliably removed under acidic conditions. The most common method is treatment with a strong acid like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in a solvent like dioxane or methanol. The reaction is typically fast and proceeds at room temperature.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with NH-bis(PEG4-Boc).
Issue 1: Failed or Low-Yield Acylation (Amide Bond Formation)
Q: I am trying to acylate NH-bis(PEG4-Boc) with a carboxylic acid using a standard coupling agent (like DCC or HATU), but the reaction is very slow or fails completely. What can I do?
A: This is a common issue due to the severe steric hindrance of the amine. Standard coupling conditions are often insufficient.
Troubleshooting Suggestions:
-
Use a More Reactive Acylating Agent: Instead of a carboxylic acid with a coupling agent, convert the carboxylic acid to a more potent electrophile first.
-
Acyl Chloride: This is the most common and effective solution. Convert your carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Anhydride: Symmetric or mixed anhydrides are also highly reactive and can improve yields.
-
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential degradation of starting materials.
-
Prolong Reaction Time: Due to the slow reaction kinetics, reactions that would typically take a few hours may require 24-48 hours to proceed to completion.
-
Use a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the reaction.
Issue 2: Incomplete or No Alkylation
Q: My N-alkylation reaction on NH-bis(PEG4-Boc) using an alkyl bromide is not working. How can I drive the reaction to completion?
A: Alkylation of sterically hindered secondary amines is notoriously difficult. The nucleophilicity of the nitrogen is low, and the reaction rate is often extremely slow with standard alkyl halides.
Troubleshooting Suggestions:
-
Switch to a More Reactive Alkylating Agent: The choice of leaving group on the alkylating agent is critical.
-
Alkyl Iodide: Alkyl iodides are more reactive than bromides. You can generate the alkyl iodide in situ by adding sodium iodide (NaI) to a reaction with an alkyl chloride or bromide (Finkelstein reaction).
-
Alkyl Triflate or Tosylate: These are excellent leaving groups and are significantly more reactive than halides, making them ideal for hindered substrates.
-
-
Increase Reaction Temperature: High-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to run the reaction at elevated temperatures (e.g., 80-120 °C).
-
Use a Stronger Base (with caution): While a base is needed to deprotonate the resulting tertiary ammonium salt, strong bases can also cause side reactions. Sodium hydride (NaH) can be used to deprotonate the secondary amine first, creating a more potent nucleophile, but this should be done carefully.
Issue 3: Difficulty in Purifying the Product
Q: I have successfully run my reaction, but purifying the final product is challenging due to the PEG chains. What purification strategy is recommended?
A: The PEG chains make the molecule highly soluble in a range of polar and non-polar solvents and can cause streaking on standard silica gel chromatography.
Troubleshooting Suggestions:
-
Reverse-Phase Chromatography (C18): This is often the most effective method for purifying PEGylated compounds. A water/acetonitrile or water/methanol gradient is typically used.
-
Modified Normal-Phase Chromatography: If using standard silica gel, consider adding a small amount of a polar modifier like methanol or an amine like triethylamine to the eluent system to reduce tailing.
-
Aqueous Workup/Extraction: Utilize the solubility properties. If your product has significantly different solubility from your starting materials or byproducts after a reaction (e.g., after Boc deprotection, the product becomes much more water-soluble), a carefully designed series of extractions can be an effective purification step.
Data & Protocols
Table 1: Relative Reactivity in Acylation Reactions
This table provides a qualitative comparison of expected reaction outcomes for the acylation of different amines under standard conditions (e.g., HATU, DIPEA, DMF at room temperature).
| Amine Substrate | Steric Hindrance | Expected Reactivity | Typical Reaction Time | Probable Yield |
| Benzylamine (Primary) | Low | High | 1-4 hours | >90% |
| Diethylamine (Secondary) | Moderate | Moderate | 4-12 hours | 70-90% |
| NH-bis(PEG4-Boc) | Very High | Very Low | >48 hours | <10% (if any) |
| Di-tert-butylamine | Extreme | Extremely Low | No reaction | 0% |
Experimental Protocols
Protocol 1: General Procedure for Acylation of NH-bis(PEG4-Boc) via Acyl Chloride
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equivalents) in dry dichloromethane (DCM). Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C. Add one drop of dry DMF as a catalyst. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour. Remove the solvent and excess reagent under vacuum.
-
Acylation: Dissolve the crude acyl chloride in dry DCM. In a separate flask, dissolve NH-bis(PEG4-Boc) (1.0 equivalent) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in dry DCM.
-
Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by LC-MS or TLC.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by reverse-phase chromatography.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolution: Dissolve NH-bis(PEG4-Boc) (1.0 equivalent) in a minimal amount of dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., a 25-50% solution of TFA in DCM).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine will be the TFA salt. If the free amine is required, dissolve the residue in water and basify with a mild base (e.g., sodium bicarbonate) before extracting with an organic solvent.
Visualizations
Caption: Steric hindrance from bulky PEG4-Boc arms shields the central nitrogen.
Caption: A decision tree for troubleshooting failed reactions with NH-bis(PEG4-Boc).
References
monitoring NH-bis(PEG4-Boc) reaction progress with TLC and LC-MS
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving the PROTAC linker, NH-bis(PEG4-Boc), using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG4-Boc) and what is its primary use?
A1: NH-bis(PEG4-Boc) is a branched polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2] This linker contains two Boc-protected amine functional groups which can be deprotected to allow for conjugation to other molecules.
Q2: What is a common reaction involving NH-bis(PEG4-Boc) that requires monitoring?
A2: A frequent reaction is the acid-catalyzed deprotection of the two tert-butoxycarbonyl (Boc) groups to reveal the primary amines. This is a crucial step before conjugating the linker to other ligands in PROTAC synthesis. Monitoring this reaction ensures it goes to completion and helps to minimize side-product formation.
Q3: How do TLC and LC-MS help in monitoring the deprotection of NH-bis(PEG4-Boc)?
A3:
-
TLC offers a rapid and qualitative assessment of the reaction's progress. By comparing the reaction mixture to the starting material, you can visualize the disappearance of the less polar starting material and the appearance of the more polar deprotected product.[3]
-
LC-MS provides a more detailed and quantitative analysis. It separates the components of the reaction mixture and provides their mass-to-charge ratio (m/z), confirming the identity of the starting material, product, and any byproducts.
Q4: Why do my PEGylated compounds streak on the TLC plate?
A4: Streaking is a common issue with PEGylated compounds due to their polarity and tendency to interact strongly with the silica gel stationary phase. This can be caused by overloading the sample, using an inappropriate solvent system, or the acidic/basic nature of the compound.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Streaking of spots | 1. Sample is too concentrated.2. Mobile phase is not polar enough.3. Strong interaction of the amine with the acidic silica gel. | 1. Dilute your sample before spotting.2. Increase the polarity of your mobile phase (e.g., increase the percentage of methanol in a DCM:Methanol mixture).3. Add a small amount of a basic modifier like triethylamine or ammonium hydroxide (0.5-2%) to the mobile phase to neutralize the silica gel's acidic sites. |
| Spots are not moving from the baseline (Low Rf) | The mobile phase is not polar enough to move the highly polar deprotected amine. | Increase the polarity of the mobile phase significantly. A higher percentage of methanol or a combination of solvents like ethanol/isopropanol in chloroform can be effective. |
| No visible spots on the TLC plate | 1. The compound is not UV-active.2. The concentration of the compound is too low. | 1. Use a chemical stain for visualization. Potassium permanganate or phosphomolybdic acid stains are effective for visualizing PEG compounds and amines.2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration. |
| Poor separation between starting material and product | The polarity difference between the starting material and product is not sufficient in the chosen mobile phase. | Experiment with different solvent systems. A gradient elution or a different combination of solvents might provide better resolution. For PEG compounds, systems like Chloroform:Methanol or DCM:Methanol are good starting points. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad or tailing peaks | 1. Secondary interactions with the column stationary phase.2. Poor solubility of the analyte in the mobile phase. | 1. Add a modifier to the mobile phase, such as a small amount of formic acid or trifluoroacetic acid (TFA), to improve peak shape.2. Ensure your sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase. |
| Low signal intensity or no peak detected | 1. Poor ionization of the PEGylated compound.2. The compound is retained on the column or in the system. | 1. Optimize the mass spectrometer's source parameters. For PEG compounds, electrospray ionization (ESI) in positive mode is common. The addition of sodium or ammonium salts to the mobile phase can sometimes improve ionization by forming adducts.2. Use a gradient elution that goes to a high percentage of organic solvent to ensure the compound elutes from the column. |
| Complex mass spectrum with multiple peaks | PEG compounds can show a distribution of masses and can form multiple adducts (e.g., with Na+, K+, NH4+). | This is often characteristic of PEGylated molecules. Focus on identifying the main peak and its common adducts. High-resolution mass spectrometry can help to distinguish between different species. |
| Inconsistent retention times | 1. Changes in mobile phase composition.2. Column degradation or contamination. | 1. Always use freshly prepared mobile phases.2. Flush the column thoroughly after each run, especially when working with polar compounds. A dedicated column for PEGylated samples can prevent cross-contamination. |
Quantitative Data for LC-MS Analysis
The following table summarizes the expected mass-to-charge ratios (m/z) for NH-bis(PEG4-Boc) and its deprotection products in positive ion mode ESI-MS.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Expected [M+NH₄]⁺ (m/z) |
| NH-bis(PEG4-Boc) | C₃₀H₆₁N₃O₁₂ | 655.8 | 656.4 | 678.4 | 673.5 |
| Mono-deprotected intermediate | C₂₅H₅₃N₃O₁₀ | 555.7 | 556.4 | 578.4 | 573.4 |
| Di-deprotected product | C₂₀H₄₅N₃O₈ | 455.6 | 456.3 | 478.3 | 473.4 |
Experimental Protocols
Detailed Methodology for Monitoring Boc Deprotection of NH-bis(PEG4-Boc)
This protocol describes a typical procedure for the deprotection of NH-bis(PEG4-Boc) using trifluoroacetic acid (TFA) in dichloromethane (DCM) and how to monitor its progress.
1. Reaction Setup:
-
Dissolve NH-bis(PEG4-Boc) (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 equivalents, often used as a 20-50% solution in DCM) to the stirred solution.
2. Reaction Monitoring with TLC:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: At different time points (e.g., 0, 15, 30, 60, and 120 minutes), take a small aliquot of the reaction mixture, quench it with a drop of saturated sodium bicarbonate solution, extract with a small amount of DCM, and spot the organic layer on the TLC plate. Also, spot the starting material as a reference.
-
Mobile Phase: A mixture of DCM and Methanol (e.g., 95:5 or 90:10 v/v) is a good starting point. If streaking occurs, add 0.5% triethylamine.
-
Visualization:
-
First, check the plate under UV light (254 nm).
-
Then, dip the plate in a potassium permanganate stain (a purple solution that turns yellow/brown where a reaction has occurred with an oxidizable group) and gently heat with a heat gun. The starting material and the more polar product should appear as distinct spots. The deprotected amine product will have a lower Rf value than the Boc-protected starting material.
-
3. Reaction Monitoring with LC-MS:
-
Sample Preparation: At each time point, take a small aliquot from the reaction, dilute it significantly with a mixture of water and acetonitrile (or methanol) containing 0.1% formic acid.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage over several minutes to elute the polar product and the less polar starting material.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Analysis: Monitor the disappearance of the ion peaks corresponding to the starting material (e.g., m/z 656.4 for [M+H]⁺) and the appearance of the ion peaks for the mono- and di-deprotected products (m/z 556.4 and 456.3, respectively).
-
4. Reaction Work-up:
-
Once the reaction is complete (as determined by TLC or LC-MS), remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene several times to remove residual TFA.
-
The resulting amine TFA salt can often be used directly in the next step, or it can be neutralized by dissolving in an organic solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
Visualizations
Caption: Experimental workflow for monitoring the deprotection of NH-bis(PEG4-Boc).
Caption: Troubleshooting logic for TLC spot streaking.
References
Validation & Comparative
Confirming NH-bis(PEG4-Boc) Conjugate Identity with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs), the precise characterization of linker molecules is paramount. NH-bis(PEG4-Boc) is a branched, monodisperse polyethylene glycol (PEG) linker featuring two terminal Boc-protected amine groups. Its defined length and protecting group strategy make it a valuable tool in multi-step synthetic processes. Mass spectrometry is an indispensable technique for confirming the identity and purity of such conjugates. This guide provides a comparative framework for the mass spectrometric analysis of NH-bis(PEG4-Boc) and similar linkers, supported by expected data and detailed experimental protocols.
Comparative Mass Spectrometry Data
The identity of NH-bis(PEG4-Boc) and related compounds can be confidently established by analyzing their mass-to-charge ratio (m/z) and characteristic fragmentation patterns using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). The table below summarizes the expected key m/z values for the protonated parent molecule ([M+H]⁺) of NH-bis(PEG4-Boc) and its common alternatives, along with predicted fragmentation patterns.
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| NH-bis(PEG4-Boc) | C30H61N3O12 | 655.82 | 656.83 | 556.83 ([M+H-Boc]⁺), 500.77 ([M+H-Boc-C4H8]⁺), 456.83 ([M+H-2Boc]⁺) |
| NH-bis(PEG2-Boc) | C22H45N3O8 | 495.61 | 496.62 | 396.62 ([M+H-Boc]⁺), 340.56 ([M+H-Boc-C4H8]⁺), 296.62 ([M+H-2Boc]⁺) |
| NH-bis(PEG6-Boc) | C38H77N3O16 | 832.03 | 833.04 | 733.04 ([M+H-Boc]⁺), 676.98 ([M+H-Boc-C4H8]⁺), 633.04 ([M+H-2Boc]⁺) |
| Boc-NH-PEG4-COOH | C19H37NO8 | 423.50 | 424.51 | 324.51 ([M+H-Boc]⁺), 268.45 ([M+H-Boc-C4H8]⁺) |
| Fmoc-NH-PEG4-N3 | C27H36N4O7 | 528.60 | 529.61 | 307.61 ([M+H-Fmoc]⁺) |
Note: The fragmentation of Boc-protected amines is characterized by the neutral loss of the Boc group (100.0 Da) and/or the loss of isobutylene (56.1 Da) followed by the loss of CO2.
Experimental Protocol: LC-MS Analysis of NH-bis(PEG4-Boc)
This protocol outlines a general procedure for the analysis of NH-bis(PEG4-Boc) using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Dissolve NH-bis(PEG4-Boc) in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Method:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode to detect the parent ion. For fragmentation data, a product ion scan can be performed by selecting the parent ion (m/z 656.83) in the quadrupole and fragmenting it in the collision cell.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the LC-MS workflow for the analysis of NH-bis(PEG4-Boc).
Logical Framework for Data Interpretation
The following diagram outlines the logical process for confirming the identity of the NH-bis(PEG4-Boc) conjugate based on the mass spectrometry data.
Stability of NH-bis(PEG4-Boc) Linkers in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of linkers in systemic circulation is a critical determinant of the efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Premature cleavage of the linker can lead to off-target toxicity and a reduced therapeutic window. This guide provides a comparative analysis of the expected stability of NH-bis(PEG4-Boc) linkers in human plasma, supported by data on related linker technologies and a detailed experimental protocol for in vitro assessment.
Introduction to NH-bis(PEG4-Boc) Linkers
The NH-bis(PEG4-Boc) linker is a chemical entity featuring a central amine functional group to which two polyethylene glycol (PEG) chains of four repeating units are attached. The termini of these PEG chains are capped with tert-butyloxycarbonyl (Boc) protecting groups.[1][2][3] This type of linker is often employed in the synthesis of PROTACs and other targeted drug delivery systems.[3][4] The PEG components enhance solubility and can improve pharmacokinetic properties, while the Boc groups protect the terminal amines during synthesis and are typically removed in a subsequent step to allow for conjugation to a payload or targeting moiety.
Comparative Stability Analysis
Direct experimental data on the stability of the precise NH-bis(PEG4-Boc) linker in human plasma is not extensively published. However, by analyzing its constituent parts, we can infer its stability profile in comparison to other commonly used linkers.
The stability of a linker in plasma is influenced by its susceptibility to enzymatic and chemical degradation. Human plasma contains a variety of enzymes, including proteases and esterases, that can cleave labile functional groups.
Expected Stability of NH-bis(PEG4-Boc) Components:
-
Amine Linkage: The core amine linkage is generally stable under physiological conditions.
-
PEG4 Chains: Polyethylene glycol is known for its high stability and is widely used to improve the in vivo stability of therapeutics by shielding them from enzymatic degradation and reducing renal clearance. While some studies have shown that the length of the PEG chain can influence stability in different species, PEG itself is considered a highly stable component in human plasma.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of nucleophiles and basic conditions. It is primarily cleaved under acidic conditions, which are not present in the physiological pH of human plasma (~7.4). Therefore, the Boc-protected termini are expected to be highly stable in plasma.
Based on this analysis, the NH-bis(PEG4-Boc) linker is predicted to exhibit high stability in human plasma.
Comparison with Other Linker Types:
The following table summarizes the plasma stability of different classes of cleavable linkers used in ADCs, providing a benchmark for comparison.
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Hydrazone | Acid-labile | Stable at physiological pH (~7.4), cleaves in acidic endosomal/lysosomal compartments. | Generally considered to have good plasma stability. |
| Disulfide | Reduction by glutathione | Relatively stable in plasma, but can be susceptible to premature cleavage. | Stability can be modulated by steric hindrance around the disulfide bond. |
| Peptide (e.g., Val-Cit) | Protease (e.g., Cathepsin B) | Excellent stability in human plasma. | Can exhibit species-specific differences in stability (e.g., less stable in rodent plasma). |
| β-Glucuronide | β-glucuronidase | High stability in plasma due to low enzyme activity in circulation. | The hydrophilic nature can reduce aggregation. |
| Non-cleavable (e.g., Thioether) | Lysosomal degradation of the antibody | Very high plasma stability. | Relies on the complete degradation of the antibody to release the payload. |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of a linker, such as one incorporated into an ADC, in human plasma.
Objective: To determine the rate of degradation or cleavage of a linker-payload conjugate in human plasma over time.
Materials:
-
Test compound (e.g., ADC or small molecule functionalized with the NH-bis(PEG4-Boc) linker)
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrumentation (e.g., LC-MS/MS)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Control compound (with a known stable linker, if available)
Procedure:
-
Preparation: Thaw human plasma at 37°C. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the test compound into pre-warmed human plasma to a final concentration (e.g., 1-10 µM). A parallel incubation in PBS can serve as a control for chemical instability.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Quenching: Immediately quench the reaction by adding the plasma aliquot to a quenching solution to precipitate proteins and stop enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the intact test compound remaining at each time point. For ADCs, a decrease in the drug-to-antibody ratio (DAR) can be measured.
-
Data Analysis: Plot the percentage of the intact compound remaining versus time. From this data, the half-life (t½) of the compound in plasma can be calculated.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in evaluating linker stability.
References
The PROTAC Paradigm: A Comparative Analysis of NH-bis(PEG4-Boc) versus Longer PEG Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success. A key component in this design is the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. This guide provides an objective comparison of the efficacy of PROTACs utilizing the commonly employed NH-bis(PEG4-Boc) linker versus those with longer polyethylene glycol (PEG) chains, supported by experimental data and detailed methodologies.
The length and composition of the PEG linker are not merely spacers but play a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation. The choice of linker length can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), binding affinities, and pharmacokinetic properties.
Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different PEG linker lengths. NH-bis(PEG4-Boc) corresponds to a PEG4 linker.
| Linker Length | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | BRD4 | VHL | 55 | 85 | [1] |
| PEG4 | BRD4 | VHL | 20 | 95 | [1] |
| PEG5 | BRD4 | VHL | 15 | >98 | [1] |
| PEG6 | BRD4 | VHL | 30 | 92 | [1] |
| Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Efficacy | Reference |
| 12 (PEG3 equivalent) | ERα | Not Specified | Effective | [2] |
| 16 (PEG4 equivalent) | ERα | Not Specified | More Potent |
| Linker Length | Target Protein | E3 Ligase | Binding Affinity | Reference |
| < 4 PEG units | BTK | CRBN | Impaired by up to 20-fold | |
| ≥ 4 PEG units | BTK | CRBN | Consistent |
General observations from peer-reviewed studies directly comparing PEG4, PEG6, and PEG8 linkers indicate that:
-
PEG4 often exhibits the steepest initial degradation response.
-
PEG6 tends to form the most robust ternary complex.
-
PEG8 can prolong the residence time of the PROTAC but may be more susceptible to the "hook effect," where efficacy decreases at higher concentrations.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
A Tale of Two Tethers: A Comparative Guide to NH-bis(PEG4-Boc) Derived Non-Cleavable Linkers and Cleavable Val-Cit Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that dictates its stability, mechanism of action, and ultimately, its therapeutic index. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design. This guide provides an objective comparison of two distinct linker strategies: PEGylated non-cleavable linkers, exemplified by structures derivable from precursors like NH-bis(PEG4-Boc), and the widely used enzyme-cleavable valine-citrulline (Val-Cit) linker.
At a Glance: Key Differences
| Feature | PEGylated Non-Cleavable Linker (e.g., from NH-bis(PEG4-Boc)) | Val-Cit Cleavable Linker |
| Release Mechanism | Proteolytic degradation of the antibody in the lysosome | Enzymatic cleavage by cathepsin B in the lysosome[1][2][] |
| Payload Release Form | Payload with attached linker and amino acid residue | Unmodified payload |
| Plasma Stability | Generally high | High, but can be susceptible to premature cleavage in some preclinical models[4][5] |
| Bystander Effect | Limited to none | Yes, if the payload is membrane-permeable |
| Payload Permeability | Released payload-linker complex is typically charged and membrane-impermeable | Released payload can be designed to be membrane-permeable |
| Potential Advantages | - Higher plasma stability- Potentially lower off-target toxicity | - Bystander killing of antigen-negative tumor cells- Broader applicability to a range of payloads |
| Potential Disadvantages | - Lack of bystander effect- Activity is dependent on the potency of the released payload-linker-amino acid complex | - Potential for premature payload release and off-target toxicity |
Mechanism of Action: A Fork in the Road to Cell Kill
The fundamental difference between these two linker types lies in how they release their cytotoxic payload.
PEGylated Non-Cleavable Linkers: These linkers form a stable covalent bond between the antibody and the payload. The release of the cytotoxic agent is a multi-step process that relies on the complete degradation of the antibody component of the ADC within the lysosome of the target cancer cell. This results in the release of a payload still attached to the linker and an amino acid residue from the antibody. The polyethylene glycol (PEG) component of the linker enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.
Val-Cit Cleavable Linkers: The Val-Cit dipeptide sequence is specifically designed to be recognized and cleaved by cathepsin B, a protease that is highly active in the lysosomal compartment of tumor cells. Following internalization of the ADC, the Val-Cit linker is cleaved, initiating a self-immolative cascade that releases the unmodified cytotoxic payload into the cytoplasm of the cancer cell.
Comparative Performance Data
Direct head-to-head comparisons of ADCs differing only in these two linker types are limited in the public domain. The following tables present representative data from various studies to illustrate the performance characteristics of each linker strategy. It is crucial to note that these data are not from direct comparative studies and are influenced by the specific antibody, payload, and experimental conditions used in each study.
In Vitro Cytotoxicity
| ADC Linker Type | Payload | Target | Cell Line | IC50 (pM) | Reference |
| Val-Cit | MMAE | HER2 | HER2+ | 14.3 | |
| Non-cleavable | - | HER2 | HER2+ | 609 | |
| Val-Ala | MMAE | HER2 | HER2+ | 92 | |
| Sulfatase-cleavable | MMAE | HER2 | HER2+ | 61 and 111 | |
| β-Galactosidase-cleavable | MMAE | HER2 | HER2+ | 8.8 |
Lower IC50 values indicate higher potency.
In Vivo Efficacy: Tumor Growth Inhibition
| ADC Linker Type | Payload | Xenograft Model | Dosing | Outcome | Reference |
| PEGylated Non-cleavable | MMAD | BxPC3 | 10 mg/kg, single dose | Reduced in vivo efficacy compared to a more stable non-cleavable ADC | |
| Val-Cit | MMAE | HER2-positive tumors | 10 mg/kg, single dose | Complete tumor regression |
The Bystander Effect: A Key Differentiator
A significant advantage of cleavable linkers like Val-Cit is their ability to mediate a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.
Non-cleavable linkers, by releasing a charged payload-linker-amino acid complex, generally do not produce a significant bystander effect as the released entity is unable to efficiently cross cell membranes.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
96-well cell culture plates
-
ADC constructs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs. Add the ADC solutions to the respective wells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of ADCs in a living organism.
Materials:
-
Immunodeficient mice
-
Tumor cells for implantation
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, ADC groups).
-
Dosing: Administer the ADCs via an appropriate route (e.g., intravenous injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Bystander Effect Co-culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (Ag- cells may express a fluorescent protein for easy identification)
-
96-well plates
-
ADC constructs
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios.
-
ADC Treatment: Add serial dilutions of the ADCs to the wells.
-
Incubation: Incubate the plate for 72-120 hours.
-
Analysis: Use flow cytometry or imaging to differentiate between the two cell populations and quantify the viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Conclusion
The choice between a PEGylated non-cleavable linker and a Val-Cit cleavable linker is a strategic decision that depends on the specific therapeutic goals. PEGylated non-cleavable linkers offer the promise of enhanced stability and a potentially wider therapeutic window due to reduced off-target toxicity. However, this comes at the cost of the bystander effect. Conversely, Val-Cit linkers, while potentially more prone to premature cleavage, can harness the power of bystander killing to eradicate a more heterogeneous tumor population. The selection of the optimal linker requires careful consideration of the target antigen expression, the properties of the cytotoxic payload, and the desired balance between efficacy and safety. Further head-to-head studies with well-controlled ADC constructs are needed to fully elucidate the comparative performance of these two important linker technologies.
References
Unlocking Enhanced Therapeutic Potential: A Comparative Guide to Branched vs. Linear PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a therapeutic agent. While linear polyethylene glycol (PEG) linkers have long been a staple in the field, branched PEG linkers are increasingly demonstrating superior performance in a variety of applications. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data, to inform the selection of the optimal linker for your research and development needs.
The architecture of a PEG linker plays a pivotal role in determining the overall properties of a bioconjugate. Linear PEGs consist of a single, straight chain of ethylene glycol units, while branched PEGs feature multiple PEG arms extending from a central core. This structural difference leads to distinct advantages for branched PEGs in several key areas.
Key Advantages of Branched PEG Linkers
Branched PEG linkers offer several compelling advantages over their linear counterparts, primarily revolving around their unique three-dimensional structure. These benefits include the potential for higher drug loading, improved solubility and stability, and enhanced pharmacokinetic properties.[1][2]
-
Increased Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), branched linkers allow for the attachment of multiple drug molecules to a single conjugation site on the antibody. This can lead to a higher DAR, delivering a more potent therapeutic payload to the target cell.[2][3]
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic, three-dimensional structure of branched PEGs provides a superior "shielding" effect for hydrophobic drug molecules. This enhances the overall water solubility of the conjugate and reduces the propensity for aggregation, which can be a significant challenge in formulation and manufacturing.[2]
-
Improved Pharmacokinetics: The larger hydrodynamic radius of molecules conjugated with branched PEGs leads to reduced renal clearance and a significantly longer circulation half-life in vivo. This extended exposure can lead to improved therapeutic efficacy.
-
Superior Shielding Effects: The dense PEG cloud created by a branched linker can more effectively mask the bioconjugate from the immune system and proteolytic enzymes, leading to reduced immunogenicity and increased stability in biological fluids.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the properties of molecules conjugated with linear and branched PEG linkers.
Table 1: Comparison of Hydrodynamic Radius and In Vivo Half-Life
| Property | Linear PEG | Branched PEG | Fold Increase (Branched vs. Linear) |
| Hydrodynamic Radius (Rh) of PEGylated Human Serum Albumin (20 kDa PEG) | 6.1 nm | 6.4 nm | ~1.05x |
| In Vivo Elimination Half-Life of PEGylated Recombinant Human Tissue Inhibitor of Metalloproteinases-1 (20 kDa PEG) | 1.1 hours | 28 hours | ~25x |
Data sourced from studies on PEGylated proteins where hydrodynamic radius was determined by size exclusion chromatography and in vivo half-life was determined in mice.
Table 2: Impact on Drug Loading in Antibody-Drug Conjugates (ADCs)
| Linker Type | Theoretical Maximum Drug Load per Linker |
| Linear PEG Linker | 1 |
| Branched PEG Linker (e.g., 4-arm) | Up to 4 |
This table illustrates the theoretical potential for increased drug loading with branched linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and validation of linker performance. Below are summaries of key experimental protocols.
Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius (Rh) of PEGylated proteins or nanoparticles in solution to assess the impact of the PEG linker architecture on molecular size.
Methodology:
-
Sample Preparation: Prepare samples of the PEGylated molecule (with either linear or branched PEG) and the unmodified parent molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1 mg/mL). It is critical to filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or aggregates that could interfere with the measurement.
-
Instrument Setup: Use a dynamic light scattering instrument equipped with a temperature-controlled cell holder. Set the measurement temperature to 25°C.
-
Measurement:
-
Equilibrate the sample in the instrument for at least 5 minutes to ensure temperature stability.
-
Perform multiple measurements (e.g., 10-15 runs) for each sample to ensure reproducibility. The instrument software will use the measured fluctuations in scattered light intensity to calculate the translational diffusion coefficient, from which the hydrodynamic radius is determined using the Stokes-Einstein equation.
-
-
Data Analysis: The software will generate a size distribution plot. The peak of this plot represents the average hydrodynamic radius of the molecule in solution. Compare the Rh values of the unmodified molecule, the linear PEG-conjugated molecule, and the branched PEG-conjugated molecule.
In Vitro Cytotoxicity Assessment of ADCs using MTT Assay
Objective: To determine the cytotoxic potential of an antibody-drug conjugate (ADC) with a linear versus a branched PEG linker against a target cancer cell line.
Methodology:
-
Cell Culture: Culture the target cancer cell line (e.g., a HER2-positive line for an anti-HER2 ADC) in appropriate growth medium until they reach the exponential growth phase.
-
Cell Seeding: Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plate overnight to allow the cells to attach.
-
ADC Treatment: Prepare serial dilutions of the ADCs (both linear and branched PEG versions) and a negative control (e.g., unconjugated antibody) in cell culture medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plate for a period that allows for the cytotoxic effect to manifest (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to an antibody (DAR) and the distribution of different drug-loaded species for an ADC with a branched PEG linker.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A (high salt buffer, e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., Butyl-NPR).
-
Chromatographic Separation:
-
Inject the prepared ADC sample onto the HIC column.
-
Elute the different ADC species using a decreasing salt gradient. The unconjugated antibody will elute first, followed by the species with increasing numbers of conjugated drugs, as the hydrophobicity increases with the drug load.
-
-
Data Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Integrate the peaks corresponding to each drug-loaded species.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
-
Visualizing the Concepts
The following diagrams illustrate the structural differences between linear and branched PEG linkers and their implications for bioconjugation.
Conclusion
The adoption of branched PEG linkers represents a significant advancement in the field of bioconjugation and drug delivery. Their unique architecture provides a powerful tool to overcome many of the challenges associated with the development of complex therapeutics. By offering the potential for higher drug loading, improved solubility and stability, and enhanced pharmacokinetic profiles, branched PEGs present a clear advantage over their linear counterparts for many applications. While the increased steric hindrance of branched linkers may in some cases impact binding affinity, the overall benefits often outweigh this consideration. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of the optimal PEG linker architecture for your specific research and drug development goals.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NH-bis(PEG4-Boc) and SPDB Linkers in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), dictating the stability of the therapeutic in circulation and the efficiency of payload release at the target site. The choice of linker can significantly impact the efficacy, safety, and pharmacokinetic profile of an ADC. This guide provides a detailed, data-driven comparison of two distinct linker technologies: the PEGylated, acid-labile NH-bis(PEG4-Boc) linker and the glutathione-sensitive SPDB linker.
At a Glance: Key Differences
| Feature | NH-bis(PEG4-Boc) | SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) |
| Linker Type | Branched Polyethylene Glycol (PEG) based | Heterobifunctional with a disulfide bond |
| Cleavage Mechanism | Acid-labile cleavage of Boc protecting group | Reduction of disulfide bond |
| Primary Cleavage Trigger | Acidic environment (e.g., lysosomes) | High intracellular glutathione (GSH) concentration |
| Key Physicochemical Property | High hydrophilicity, improves ADC solubility and pharmacokinetics | Tunable stability through steric hindrance |
| Payload Release | Indirect; primarily a building block for more complex linkers | Direct release of thiol-containing payloads upon cleavage |
Chemical Structures and Mechanisms of Action
NH-bis(PEG4-Boc) Linker
The NH-bis(PEG4-Boc) linker is a branched polyethylene glycol (PEG) derivative. Its structure features two PEG4 arms, each terminating in a tert-butyloxycarbonyl (Boc) protected amine. The PEG chains impart hydrophilicity to the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life[1][2][3][4][5]. The Boc groups are acid-labile protecting groups that can be removed under acidic conditions, such as those found in the endosomes and lysosomes of cancer cells, to expose the primary amines. While NH-bis(PEG4-Boc) itself is typically a precursor for constructing more complex linkers, its core cleavage principle relies on the acidic intracellular environment.
SPDB Linker
N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) is a heterobifunctional linker containing a disulfide bond. This disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage in the highly reductive intracellular environment of tumor cells, which have a significantly higher concentration of glutathione (GSH). The cleavage of the disulfide bond by GSH results in the release of the cytotoxic payload. The stability of the SPDB linker can be modulated by introducing steric hindrance around the disulfide bond, which can fine-tune the payload release rate.
Performance Comparison Based on Preclinical Data
While direct head-to-head clinical data for ADCs utilizing NH-bis(PEG4-Boc)-derived and SPDB linkers is not publicly available, a comparison can be drawn from the known chemical properties and preclinical studies of similar linker technologies.
Stability in Circulation:
-
NH-bis(PEG4-Boc) based linkers: The PEG component generally enhances the in vivo stability and circulation half-life of ADCs by creating a hydrophilic shield around the molecule. The stability of the payload attachment would depend on the specific chemistry used to connect the payload to the deprotected amines of the NH-bis(PEG4-Boc) moiety.
-
SPDB linkers: The stability of the disulfide bond in SPDB linkers is a critical parameter. Unhindered disulfide bonds can be susceptible to premature cleavage in the bloodstream. However, the introduction of steric hindrance, for instance, with methyl groups adjacent to the disulfide bond, has been shown to significantly increase plasma stability.
Payload Release and Efficacy:
-
NH-bis(PEG4-Boc) based linkers: The release mechanism is dependent on the acidic environment of the lysosome to cleave the Boc groups. The subsequent release of the payload would depend on the nature of the chemical bond used to attach it to the linker. This two-step release process could potentially be slower compared to direct cleavage linkers.
-
SPDB linkers: Payload release is triggered by the high intracellular glutathione concentration, a hallmark of many cancer cells. This can lead to efficient and targeted drug release. The rate of release, and consequently the efficacy, can be optimized by modifying the steric hindrance of the disulfide bond.
Experimental Protocols
To facilitate a direct comparison of these two linker technologies, the following experimental protocols are provided as a guide for researchers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC (e.g., 100 µg/mL) in human, rat, and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and antibody-conjugated drug.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Directly measure the intact ADC, free payload, and any payload-adducts.
-
In Vitro Linker Cleavage Assay
Objective: To evaluate the cleavage of the linkers under simulated intracellular conditions.
For NH-bis(PEG4-Boc) based linkers (Acid Cleavage):
-
Incubate the ADC in buffers with varying pH levels (e.g., pH 7.4, 5.5, and 4.5) to simulate the conditions of the bloodstream, endosomes, and lysosomes, respectively.
-
Collect aliquots at different time points.
-
Quantify the amount of released payload using HPLC or LC-MS.
For SPDB linkers (Glutathione-Mediated Cleavage):
-
Incubate the ADC in a buffer (pH 7.4) containing a physiological concentration of reduced glutathione (GSH) (e.g., 5-10 mM).
-
As a control, incubate the ADC in the same buffer without GSH.
-
Collect aliquots at various time points.
-
Quantify the released payload using HPLC or LC-MS.
Visualizing the Mechanisms
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The choice between an NH-bis(PEG4-Boc) based linker and an SPDB linker depends on the specific requirements of the ADC being developed. The NH-bis(PEG4-Boc) platform offers the advantage of enhanced hydrophilicity and the potential for a pH-dependent payload release, which can be beneficial for improving the overall pharmacokinetic profile of the ADC. However, it often serves as a foundational element requiring further chemical modification for payload attachment and release.
In contrast, the SPDB linker provides a well-established, direct, and tunable mechanism for intracellular payload release based on the differential redox environment between the bloodstream and the tumor cell cytoplasm. The stability of the SPDB linker can be optimized through chemical modifications to minimize premature drug release.
Ultimately, the selection of the optimal linker will depend on a variety of factors, including the physicochemical properties of the payload, the target antigen, and the desired therapeutic window. The experimental protocols outlined in this guide provide a framework for a systematic and data-driven comparison to inform this critical decision in the ADC development process.
References
- 1. labinsights.nl [labinsights.nl]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. chempep.com [chempep.com]
Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide to Linker Technologies
For researchers, scientists, and drug development professionals, the design of antibody-drug conjugates (ADCs) presents a multifaceted challenge. A critical determinant of an ADC's efficacy, particularly in the context of heterogeneous tumors, is its ability to induce a "bystander effect." This phenomenon, where the cytotoxic payload kills not only the targeted antigen-positive cancer cells but also adjacent antigen-negative cells, is largely governed by the nature of the linker connecting the antibody to the payload. This guide provides an objective comparison of the bystander effect mediated by ADCs with different linker technologies, supported by experimental data and detailed methodologies.
The fundamental distinction in ADC linker technology lies between cleavable and non-cleavable linkers. This choice dictates the mechanism of payload release and, consequently, the potential for a bystander effect.[1][2]
Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or changes in pH.[3] This release of a free, membrane-permeable drug allows it to diffuse out of the target cell and kill neighboring cells, a crucial advantage in tumors with varied antigen expression.[2]
Non-cleavable linkers , in contrast, rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[4] This complex is often charged and membrane-impermeable, thus limiting its ability to exit the target cell and induce a bystander effect.
Quantitative Comparison of Bystander Effect with Different ADC Linkers
The bystander effect can be quantified using various in vitro assays. The data below summarizes the performance of different ADCs, highlighting the impact of their linker and payload on bystander killing.
| ADC | Target Antigen | Linker Type | Payload | Bystander Effect Potential | Reference |
| Trastuzumab deruxtecan (T-DXd) | HER2 | Cleavable (Enzymatic) | Deruxtecan (Topoisomerase I inhibitor) | High | |
| Sacituzumab govitecan | TROP-2 | Cleavable (pH-sensitive) | SN-38 (Topoisomerase I inhibitor) | High | |
| Trastuzumab emtansine (T-DM1) | HER2 | Non-cleavable | Emtansine (DM1; Tubulin inhibitor) | Minimal to None | |
| Enfortumab vedotin | Nectin-4 | Cleavable (Enzymatic) | Monomethyl auristatin E (MMAE) | High | |
| Trastuzumab-vc-MMAE | HER2 | Cleavable (Enzymatic) | Monomethyl auristatin E (MMAE) | High |
Table 1: Comparison of ADC Characteristics and Bystander Effect Potential. This table provides a qualitative overview of the bystander effect potential based on the linker and payload of several well-characterized ADCs.
| ADC | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture IC50 on Ag- Cells (nM) | Monoculture IC50 on Ag- Cells (nM) | Bystander Effect Coefficient (φBE) | Reference |
| Trastuzumab-vc-MMAE | N87 (HER2+++) | MCF7-GFP (HER2-) | < 100 | > 1000 | 16% | |
| Trastuzumab-vc-MMAE | SKBR3 (HER2+++) | MCF7-GFP (HER2-) | < 100 | > 1000 | 12% | |
| Trastuzumab-vc-MMAE | BT474 (HER2+++) | MCF7-GFP (HER2-) | < 100 | > 1000 | 41% | |
| T-DM1 | SKBR3 (HER2+++) | MCF7-GFP (HER2-) | No significant killing | > 1000 | Not significant | |
| DS-8201a (T-DXd) | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Significant killing at 10 nM | No killing at 10 nM | Not explicitly calculated |
Table 2: Quantitative In Vitro Bystander Effect of Select ADCs. This table summarizes quantitative data from co-culture assays, demonstrating the enhanced killing of antigen-negative cells in the presence of antigen-positive cells for ADCs with cleavable linkers. The Bystander Effect Coefficient (φBE) represents the efficiency of bystander killing.
Visualizing the Mechanisms
To better understand the processes underlying the bystander effect, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
The Linker's Length: A Critical Determinant in PROTAC-Induced Ternary Complex Formation and Protein Degradation
A comprehensive analysis of how the length of the linker in a Proteolysis Targeting Chimera (PROTAC) profoundly influences the formation of the key ternary complex, dictating the ultimate efficiency and potency of target protein degradation. This guide provides researchers, scientists, and drug development professionals with a comparative overview of linker length effects, supported by experimental data and detailed methodologies.
The efficacy of a PROTAC hinges on its ability to orchestrate the formation of a stable and productive ternary complex, comprising the target Protein of Interest (POI), the PROTAC molecule itself, and an E3 ubiquitin ligase. The linker, the chemical bridge connecting the POI-binding and E3 ligase-binding moieties, is a critical, non-passive component in this molecular matchmaking. Its length, in particular, governs the spatial orientation and proximity of the two proteins, directly impacting the stability and catalytic efficiency of the ternary complex. An optimal linker length is paramount; a linker that is too short can introduce steric hindrance, preventing the productive assembly of the POI and E3 ligase, while an excessively long linker may fail to effectively bring the two proteins together, leading to inefficient ubiquitination and subsequent degradation.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental PROTAC mechanism and a general workflow for evaluating the impact of linker length.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
The Goldilocks Principle: Finding the Optimal Linker Length
The relationship between linker length and PROTAC efficacy is often non-linear, resembling a "Goldilocks" scenario where the ideal length is "just right."
Caption: The logical relationship between linker length and PROTAC efficacy.
Quantitative Comparison of Linker Length Performance
Systematic variation of linker length is a cornerstone of PROTAC optimization. The following tables summarize experimental data from studies that have investigated the impact of linker length on the degradation of specific target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
This study highlights a clear optimal linker length for ERα degradation, with potency dropping off for both shorter and longer linkers. The PROTAC with a 16-atom linker demonstrated superior efficacy.[2][3]
| PROTAC Compound | Linker Type | Linker Length (atoms) | Cellular Degradation (MCF7 cells) | IC50 (MTS Assay) |
| 11 | PEG-based | 9 | ++ | > 10 µM |
| 12 | PEG-based | 12 | +++ | ~5 µM |
| 13 | PEG-based | 16 | ++++ | ~1 µM |
| 14 | PEG-based | 19 | ++ | > 10 µM |
| 15 | PEG-based | 21 | + | > 10 µM |
| (Data synthesized from Cyrus et al., 2011)[2] |
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
For TBK1, a minimum linker length was required to observe any degradation, with longer linkers significantly enhancing the degradation potential.
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| Alkyl/Ether | < 12 | No degradation observed |
| Alkyl/Ether | > 12 | Effective degradation |
| (Data from BOC Sciences, citing relevant studies) |
Table 3: General Degradation Efficacy Metrics (Hypothetical Data for Illustration)
The potency and efficacy of a PROTAC are typically quantified by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation achievable).
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| EX-L1 | 8 | 500 | 65 |
| EX-L2 | 12 | 150 | 85 |
| EX-L3 | 16 | 50 | 95 |
| EX-L4 | 20 | 200 | 70 |
| EX-L5 | 24 | 800 | 50 |
| (This data is hypothetical and for illustrative purposes only) |
Experimental Protocols for Key Assays
Accurate characterization of ternary complex formation is crucial for understanding the structure-activity relationship of linker modifications. Below are detailed methodologies for key biophysical assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and affinity (KD).
-
Objective: To measure the binding kinetics and affinity of binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complexes.
-
Methodology:
-
Immobilization: Covalently couple or capture one of the proteins (typically the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the KD of the PROTAC-E3 interaction.
-
Similarly, inject the PROTAC over an immobilized POI surface (or vice-versa) to determine the KD of the PROTAC-POI interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions with a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting binding response will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine kinetic rates (ka, kd) and the dissociation constant (KD). Cooperativity (α) can be calculated by comparing the affinity of one protein to the PROTAC in the absence and presence of the other protein.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
-
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate the cooperativity factor (α).
-
Methodology:
-
Sample Preparation: Prepare purified proteins and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes to determine KD1.
-
PROTAC into POI: Repeat the process with the POI in the cell to determine KD2.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the E3 ligase and the POI.
-
Titrate the PROTAC from the syringe into the cell. The resulting thermogram represents the formation of the ternary complex.
-
-
Data Analysis: Integrate the raw data and fit to a suitable binding model. The cooperativity factor (α) is calculated as the ratio of the binary dissociation constant to the ternary dissociation constant (α = KD(binary) / KD(ternary)). A value of α > 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced after the first has bound.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.
-
Objective: To detect and quantify the formation of the ternary complex in a solution-based, high-throughput format.
-
Methodology:
-
Reagent Preparation: Label the POI and E3 ligase with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, often via affinity tags (e.g., His-tag, GST-tag).
-
Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and a dilution series of the PROTAC.
-
Incubation: Incubate the mixture to allow the ternary complex to form and reach equilibrium.
-
Signal Detection: Excite the donor fluorophore and measure the emission from both the donor and the acceptor at their respective wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex. The data can be plotted to generate a dose-response curve, from which parameters like the maximal efficacy concentration can be determined.
-
References
A Comparative Guide to Conjugation Site Validation on Proteins Modified with NH2-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. It can improve protein stability, increase circulation half-life, and reduce immunogenicity. The choice of the PEGylating agent is critical, as it dictates the specificity and homogeneity of the final conjugate. This guide provides a comprehensive comparison of protein conjugation using NH2-bis(PEG4-Boc) and its validation, with a focus on alternative strategies and supporting experimental data.
NH2-bis(PEG4-Boc) is a heterobifunctional linker featuring a reactive primary amine and two Boc-protected primary amines at the terminus of four PEG units. This structure allows for controlled, sequential conjugations. The initial amine can react with accessible carboxyl groups or activated esters on a protein. Following deprotection of the Boc groups under acidic conditions, two additional molecules can be conjugated, making it a valuable tool for creating complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Performance Comparison of Protein Conjugation Strategies
The selection of a conjugation strategy depends on the desired attributes of the final product, such as homogeneity, bioactivity, and in vivo stability. Below is a comparison of NH2-bis(PEG4-Boc) with other common PEGylation reagents.
| Feature | NH2-bis(PEG4-Boc) | NHS-Ester PEG | Maleimide-PEG | Polysarcosine (pSar) |
| Target Residue(s) | Carboxylic acids (via EDC/NHS activation), Primary amines (after Boc deprotection) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Similar to PEG (can be functionalized with various reactive groups) |
| Site-Specificity | Moderate to High (depends on reaction control) | Low (reacts with multiple accessible lysines) | High (targets free cysteines) | High (with site-specific conjugation methods) |
| Conjugate Homogeneity | Moderate to High | Low (heterogeneous mixture) | High | High |
| Reaction pH | 4.5-6.0 (EDC/NHS), 7.0-9.0 (amine reaction) | 7.0-9.0 | 6.5-7.5 | Dependent on reactive group |
| Bond Stability | Amide (stable) | Amide (highly stable) | Thioether (stable) | Amide or other stable bonds |
| Bioactivity Retention | Generally good, but requires careful site selection | Variable, potential for loss of activity if lysines are in active site | High, as free cysteines are often not in active sites | Reported to have better bioactivity retention than PEG in some cases[1][2] |
| Immunogenicity | Low (PEG is considered biocompatible) | Low | Low | Very low, considered non-immunogenic and biodegradable[1][2][3] |
Experimental Protocols
Accurate validation of the conjugation site is paramount to ensure the quality, consistency, and efficacy of a PEGylated protein. Mass spectrometry-based peptide mapping is the gold standard for this purpose.
Protocol 1: Protein Conjugation with NH2-bis(PEG4-Boc)
This protocol outlines a two-step process for conjugating a molecule of interest (Molecule A) to a protein's carboxyl groups, followed by the conjugation of a second molecule (Molecule B) after deprotection.
Materials:
-
Protein of interest with accessible carboxyl groups
-
NH2-bis(PEG4-Boc) linker
-
Molecule A with an amine-reactive group (e.g., NHS ester)
-
Molecule B with an amine-reactive group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Deprotection Buffer: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography system
Procedure:
-
Protein Activation:
-
Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.
-
Add a 50-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess EDC and NHS using a desalting column equilibrated with Activation Buffer.
-
-
First Conjugation (Molecule A):
-
Immediately add a 10-fold molar excess of NH2-bis(PEG4-Boc) to the activated protein solution.
-
Adjust the pH to 7.2-7.5 with PBS.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
Purify the protein-PEG-Boc conjugate by dialysis or size-exclusion chromatography against PBS, pH 7.4.
-
-
Boc Deprotection:
-
Lyophilize the purified conjugate.
-
Resuspend the lyophilized powder in a 50% TFA/DCM solution.
-
Incubate for 30 minutes at room temperature.
-
Remove the TFA/DCM by evaporation under a stream of nitrogen.
-
-
Second Conjugation (Molecule B):
-
Resuspend the deprotected protein-PEG-(NH2)2 conjugate in Coupling Buffer (PBS, pH 7.4).
-
Add a 20-fold molar excess of amine-reactive Molecule B.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM.
-
Purify the final conjugate using dialysis or size-exclusion chromatography.
-
Protocol 2: Conjugation Site Validation by Mass Spectrometry (Peptide Mapping)
This protocol describes the steps to identify the specific amino acid residue(s) where the PEG linker is attached.
Materials:
-
PEGylated protein conjugate
-
Denaturation Buffer: 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: Dithiothreitol (DTT)
-
Alkylating Agent: Iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Sequencing-grade trypsin
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Dissolve the PEGylated protein (approx. 100 µg) in Denaturation Buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate free cysteines.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Buffer exchange the sample into Digestion Buffer using a desalting column.
-
-
Enzymatic Digestion:
-
Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a C18 reverse-phase HPLC column.
-
Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting peptides using an electrospray ionization mass spectrometer.
-
Acquire data in a data-dependent mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw MS/MS data using a database search engine (e.g., Mascot, Sequest).
-
Search the spectra against the known sequence of the protein, specifying the mass of the PEG linker as a variable modification on potential target residues (e.g., Lys, Asp, Glu).
-
Manually inspect the MS/MS spectra of identified PEGylated peptides to confirm the fragmentation pattern and pinpoint the exact site of modification.
-
Visualizations
The following diagrams illustrate key workflows and concepts in protein conjugation and its validation.
Caption: Experimental workflow for protein conjugation and site validation.
References
The Great Divide: A Comparative Analysis of Hydrophilic vs. Hydrophobic PROTAC Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a component once considered a mere spacer, but now recognized as a critical determinant of a PROTAC's success. The choice between a hydrophilic or a hydrophobic linker profoundly impacts a PROTAC's solubility, permeability, and ultimately, its protein degradation efficacy. This guide provides an objective comparison of these two fundamental linker classes, supported by experimental data, to empower the rational design of next-generation protein degraders.
The linker's primary role is to bridge the gap between a ligand binding to the protein of interest (POI) and another recruiting an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation.[1] The physicochemical properties of this linker, however, extend far beyond simple connectivity, influencing the molecule's overall behavior and therapeutic potential.[2]
At a Glance: Hydrophilic vs. Hydrophobic Linkers
| Feature | Hydrophilic Linkers (e.g., PEG) | Hydrophobic Linkers (e.g., Alkyl Chains) |
| Primary Composition | Polyethylene glycol (PEG) chains | Alkyl/hydrocarbon chains |
| Solubility | Generally enhances aqueous solubility of the PROTAC.[3] | Can decrease aqueous solubility, potentially leading to aggregation.[3] |
| Permeability | Can sometimes reduce passive cell permeability due to increased polarity.[2] | Often improves passive cell permeability. |
| Ternary Complex Formation | Flexibility can allow for productive ternary complex formation. | Flexibility can also facilitate effective ternary complex formation. |
| Metabolic Stability | Can be susceptible to metabolism. | Generally considered more metabolically stable. |
| Prevalence in Published PROTACs | Approximately 55% of reported PROTACs utilize PEG linkers. | Approximately 30% of reported PROTACs utilize alkyl chains. |
Quantitative Performance Metrics: A Tale of Two Linkers
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize experimental data from studies on Bromodomain and Extra-Terminal (BET) protein degraders, a common target in PROTAC research, illustrating the impact of linker composition on performance.
Table 1: Comparative Degradation Efficacy of BRD4 PROTACs with PEG Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand | Reference |
| MZ1 | PEG | ~100 | >90 | HeLa | VHL | |
| ARV-771 | PEG | <1 | >95 | 22Rv1 | VHL | |
| Compound 7 | PEG-4 | Potent | ~90 | MOLM13 | VHL |
Table 2: Comparative Degradation Efficacy of BRD4 PROTACs with Alkyl/Alkyl-Ether Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand | Reference |
| QCA570 | Alkyl-based (rigidified) | 0.032 | >95 | RS4;11 | CRBN | |
| Alkane-linked degrader | Alkane | More potent than amide-linked | Not specified | Not specified | CRBN/VHL | |
| TBK1 Degrader (21-atom linker) | Alkyl/Ether | 3 | 96 | Not specified | Not specified |
Note: Direct head-to-head comparisons of hydrophilic and hydrophobic linkers for the same POI and E3 ligase ligands within a single study are limited. The data presented is collated from various sources to illustrate general trends.
The Permeability-Solubility Trade-Off
A central challenge in PROTAC design is balancing aqueous solubility with cell permeability. Hydrophilic linkers, particularly those based on polyethylene glycol (PEG), are frequently employed to improve the solubility of often large and complex PROTAC molecules. However, this increased hydrophilicity can sometimes come at the cost of reduced passive diffusion across the cell membrane.
Conversely, hydrophobic linkers, such as simple alkyl chains, can enhance cell permeability, a crucial factor for reaching intracellular targets. This increased lipophilicity, however, can negatively impact solubility and may lead to non-specific binding and potential toxicity. Recent studies have shown that the ability of a PROTAC to adopt folded conformations that shield its polar surface area in a nonpolar environment is a key determinant of cell permeability. This "chameleon-like" behavior can be influenced by the linker's composition and flexibility.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of rational PROTAC design. Below are detailed methodologies for key experiments used to evaluate and compare PROTAC linkers.
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 22Rv1, MOLM13) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs in cell culture medium.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a PROTAC across a lipid membrane, providing an indication of its potential for cell entry.
1. Plate Preparation:
-
Prepare a donor plate (e.g., a 96-well microplate with a PVDF membrane) and an acceptor plate.
-
Coat the membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
2. Compound Preparation:
-
Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS).
3. Permeability Assay:
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Place the donor plate on top of the acceptor plate, ensuring contact between the artificial membrane and the acceptor buffer.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.
4. Analysis:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action
Caption: Western Blot Experimental Workflow
Caption: Logical Relationship of Linker Properties
Conclusion
The choice between a hydrophilic and a hydrophobic linker is a critical decision in the design of a PROTAC, with significant downstream consequences for its therapeutic potential. Hydrophilic linkers, predominantly PEG-based, offer the advantage of improved solubility, which is often a hurdle for these high molecular weight molecules. However, this can be at the expense of cell permeability. Hydrophobic linkers, typically alkyl chains, can enhance permeability but may compromise solubility. The optimal linker is not a one-size-fits-all solution but is instead highly dependent on the specific properties of the POI ligand and the E3 ligase ligand it connects. A successful PROTAC design strategy will likely involve the synthesis and evaluation of a library of linkers with varying degrees of hydrophilicity and hydrophobicity to empirically determine the best balance of properties for a given target. As our understanding of the intricate interplay between linker chemistry and PROTAC biology deepens, we can anticipate the development of more sophisticated linker designs that will further unlock the therapeutic potential of targeted protein degradation.
References
Safety Operating Guide
Proper Disposal of NH-bis(PEG4-Boc): A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of NH-bis(PEG4-Boc), a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
NH-bis(PEG4-Boc) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to significant environmental contamination and potential harm to ecosystems.[2][3][4] Therefore, it is imperative that this compound is managed as hazardous chemical waste and disposed of through a licensed chemical waste disposal company.[5]
Hazard and Safety Information
A summary of the key hazard and safety data for NH-bis(PEG4-Boc) is provided in the table below. This information is derived from the material safety data sheet (MSDS) and general chemical safety guidelines.
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. Prevent the product from entering drains or water courses. |
| Personal Protective Equipment (PPE) | Not explicitly detailed for NH-bis(PEG4-Boc), but standard for similar compounds. | Wear chemical safety goggles, compatible chemical-resistant gloves, and a laboratory coat. Work in a well-ventilated area, such as a chemical fume hood. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | Store separately from these materials to avoid hazardous reactions. |
| Spill and Leak Procedures | In case of a spill, evacuate the area and ensure adequate ventilation. | Contain the spill and collect the material using appropriate absorbent materials for liquids or by carefully sweeping up solids to avoid dust generation. Place the collected material into a suitable, labeled container for disposal. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of NH-bis(PEG4-Boc) waste generated in a laboratory setting. This procedure is designed to be in compliance with general chemical waste management guidelines.
-
Waste Identification and Segregation:
-
Identify the waste as "NH-bis(PEG4-Boc)".
-
This is a non-halogenated organic compound.
-
Segregate this waste from other waste streams, particularly from aqueous, halogenated, and incompatible chemical wastes.
-
-
Containerization:
-
Use a dedicated, chemically compatible waste container with a secure screw-top lid. Plastic containers are often preferred to minimize the risk of breakage.
-
Ensure the container is clean and dry before adding any waste.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste".
-
The label must include the full chemical name: "NH-bis(PEG4-Boc)". Avoid using abbreviations or chemical formulas.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be at or near the point of waste generation.
-
Ensure the container is stored away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of NH-bis(PEG4-Boc) down the drain or in the regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of NH-bis(PEG4-Boc).
References
Personal protective equipment for handling NH-bis(PEG4-Boc)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents like NH-bis(PEG4-Boc) is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risk and ensure operational integrity in the laboratory.
Hazard Identification and Personal Protective Equipment
NH-bis(PEG4-Boc) is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to strict safety protocols is necessary. The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.
| PPE Category | Recommended Equipment | Specification Details |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before each use. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | Suitable respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is required. |
Experimental Workflow and Handling Protocols
Proper handling and storage are critical to maintaining the stability of NH-bis(PEG4-Boc) and ensuring the safety of laboratory personnel. Always work in a well-ventilated area and have an accessible safety shower and eye wash station[1].
Storage:
-
Powder: Store at -20°C in a tightly sealed container[1].
-
In Solvent: Store at -80°C[1].
-
Keep away from direct sunlight and sources of ignition[1].
The following diagram illustrates the standard operating procedure for safely handling NH-bis(PEG4-Boc) in a laboratory setting.
Disposal Plan
Proper disposal of NH-bis(PEG4-Boc) and its containers is crucial to prevent environmental contamination. All waste materials should be disposed of in accordance with institutional, local, state, and federal regulations.
Disposal Procedure:
-
Collect waste material in a designated, labeled, and sealed container.
-
Dispose of the contents and the container at an approved waste disposal plant.
-
Do not allow the product to enter drains, water courses, or the soil.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with NH-bis(PEG4-Boc).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
